1,1-Bis(chloromethyl)cyclopentane
Description
Properties
CAS No. |
61972-39-2 |
|---|---|
Molecular Formula |
C7H12Cl2 |
Molecular Weight |
167.07 g/mol |
IUPAC Name |
1,1-bis(chloromethyl)cyclopentane |
InChI |
InChI=1S/C7H12Cl2/c8-5-7(6-9)3-1-2-4-7/h1-6H2 |
InChI Key |
HRAHOPLFEFORCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCl)CCl |
Origin of Product |
United States |
Foundational & Exploratory
synthesis pathway for 1,1-Bis(chloromethyl)cyclopentane
An In-Depth Technical Guide to the Synthesis of 1,1-Bis(chloromethyl)cyclopentane
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthesis pathway for this compound, a valuable spirocyclic building block. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a causal analysis of experimental choices, grounded in established chemical principles. We will detail a two-step synthetic approach commencing with the reduction of a commercially available cyclopentane derivative to a key diol intermediate, followed by its conversion to the target dichlorinated product. This guide includes detailed experimental protocols, mechanistic insights, and data presentation designed to ensure both reproducibility and a thorough understanding of the underlying chemistry.
Introduction and Strategic Overview
This compound is a key synthetic intermediate, primarily utilized as a precursor for more complex molecules, particularly in the construction of spirocyclic systems which are of significant interest in medicinal chemistry and materials science.[1][2] The gem-disubstituted nature of the chloromethyl groups on the cyclopentane ring provides a rigid scaffold for creating intricate three-dimensional structures.
The synthetic strategy detailed herein is a two-stage process designed for efficiency and scalability. The core logic is to first establish the required 1,1-disubstituted carbon framework as a diol, which is a stable and readily purifiable intermediate. This diol is then converted to the target dichloride in the second stage.
The chosen pathway is as follows:
-
Stage 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane. This stage involves the reduction of diethyl cyclopentane-1,1-dicarboxylate to the corresponding diol using a powerful reducing agent.
-
Stage 2: Chlorination of 1,1-Bis(hydroxymethyl)cyclopentane. This stage employs thionyl chloride (SOCl₂) to convert the diol intermediate into the final product, this compound.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane
Principle and Rationale
The initial step focuses on creating the diol precursor, 1,1-bis(hydroxymethyl)cyclopentane. The most direct method to achieve this is through the reduction of an ester. Diethyl cyclopentane-1,1-dicarboxylate is an ideal starting material due to its commercial availability and the stability of the ester functional groups.
For the reduction of esters to primary alcohols, lithium aluminum hydride (LiAlH₄) is the reagent of choice. Its high reactivity ensures a complete and efficient conversion where milder reducing agents, such as sodium borohydride, would be ineffective. The reaction is performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.
Experimental Protocol
This protocol is adapted from established procedures for the reduction of diethyl cyclopentane-1,1-dicarboxylate.[3]
Table 1: Reagents and Materials for Stage 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Diethyl cyclopentane-1,1-dicarboxylate | C₁₁H₁₈O₄ | 214.26 | 23.3 g (0.109 mol) | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | 5.8 g (0.153 mol) | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 cm³ | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |
| Saturated Brine Solution | NaCl(aq) | - | As needed | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with lithium aluminum hydride (2.3 g) and anhydrous THF (150 cm³). The resulting suspension is stirred and cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
Substrate Addition: A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in anhydrous THF (50 cm³) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 17 hours.
-
Monitoring and Completion: Reaction progress is monitored by GLC analysis. If starting material is present, additional portions of LiAlH₄ (up to 3.5 g total) are carefully added, and the mixture is stirred until the reaction is complete.[3]
-
Workup: The reaction is carefully quenched by pouring the mixture into a beaker containing diethyl ether and water. The aqueous layer is separated and extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, 1,1-bis(hydroxymethyl)cyclopentane, as an off-white solid.[3]
Stage 2: Chlorination of 1,1-Bis(hydroxymethyl)cyclopentane
Principle and Rationale
The conversion of the primary alcohol groups of the diol to alkyl chlorides is effectively achieved using thionyl chloride (SOCl₂). This reagent is particularly advantageous for several reasons:
-
High Efficacy: It readily converts primary alcohols to alkyl chlorides.
-
Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they are easily removed from the reaction mixture.[4][5]
-
Control: The reaction can be run neat or in a variety of aprotic solvents.
The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.[4][6]
Experimental Protocol
Safety Precaution: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Table 2: Reagents and Materials for Stage 2
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Role |
| 1,1-Bis(hydroxymethyl)cyclopentane | C₇H₁₄O₂ | 130.18 | 12.9 g (0.099 mol) | Starting Material |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 29.5 g (0.248 mol) | Chlorinating Agent |
| Pyridine (optional catalyst) | C₅H₅N | 79.10 | Catalytic amount | Catalyst |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap (to neutralize HCl and SO₂), and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: The diol (12.9 g) is dissolved in anhydrous DCM (100 mL) in the flask and cooled to 0°C in an ice bath.
-
Chlorinating Agent Addition: Thionyl chloride (29.5 g, 2.5 equivalents) is added dropwise via the dropping funnel over 30 minutes. A catalytic amount of pyridine can be added to accelerate the reaction if necessary.[4]
-
Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: The mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed by distillation or rotary evaporation.
-
Purification: The crude residue is redissolved in diethyl ether or DCM and carefully washed with water, saturated sodium bicarbonate solution, and finally brine.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The final product can be purified by vacuum distillation.
Reaction Mechanism
The chlorination of an alcohol with thionyl chloride is a classic substitution reaction. The mechanism involves two key stages:
-
Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation, forms an alkyl chlorosulfite intermediate.[4]
-
Nucleophilic Substitution: The chloride ion then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group. This can occur through two primary pathways:
-
Sₙi (Substitution Nucleophilic internal): The chloride is delivered from the chlorosulfite group itself, leading to retention of configuration. This often occurs in the absence of a base.[6][8]
-
Sₙ2 (Substitution Nucleophilic bimolecular): In the presence of a base like pyridine, the chloride ion attacks from the backside of the carbon-oxygen bond, leading to an inversion of configuration.[8][9]
-
For a primary alcohol like 1,1-bis(hydroxymethyl)cyclopentane where no stereocenter is present at the reaction site, the distinction is mechanistically interesting but does not affect the final product's constitution.
Caption: Mechanism of alcohol chlorination.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the LiAlH₄ reduction of diethyl cyclopentane-1,1-dicarboxylate to form the intermediate 1,1-bis(hydroxymethyl)cyclopentane, followed by chlorination with thionyl chloride. This guide provides the necessary theoretical understanding and practical protocols for researchers to successfully synthesize this valuable building block. Careful attention to anhydrous conditions and safety protocols, particularly during the chlorination step, is paramount for a successful and safe outcome.
References
-
PrepChem.com. Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]
-
Khramtsov, V. V., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(15), 4935. [Link]
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Katritzky, A. R., et al. (1996). Spirocyclic tetrahydropyrimidines derived from pentaerythritol. Journal of Heterocyclic Chemistry, 33(4), 1257-1261. [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]
-
Unknown. Thionyl Chloride Reaction on Alcohol: SNi Mechanism. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Marangoni, D. G., et al. (2002). Synthesis of disulfates by reaction of pentaerythritol spirobicyclic... Journal of Surfactants and Detergents, 5(3), 245-252. [Link]
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Wikipedia. Pentaerythritol. [Link]
- CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
- GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
-
Marangoni, D. G., et al. (1999). Synthesis of surfactants based on pentaerythritol. II. Anionic gemini surfactants. Langmuir, 15(25), 8683-8689. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Organic Syntheses. (2004). PREPARATION OF (S)-2-(p-TOLYL)PROPIONYL CHLORIDE. Organic Syntheses, 81, 238. [Link]
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An In-depth Technical Guide to 1,1-Bis(chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(chloromethyl)cyclopentane is a halogenated cycloalkane characterized by a cyclopentane ring geminally substituted with two chloromethyl groups. While specific literature on this exact molecule is not abundant, its structural motifs are of significant interest in synthetic organic chemistry and medicinal chemistry. Geminal bis(chloromethyl) groups are versatile synthetic handles for introducing quaternary centers and for constructing spirocyclic and bicyclic systems. The cyclopentane scaffold itself is a common feature in a variety of natural products and pharmacologically active compounds, valued for its conformational properties and metabolic stability.
This guide provides a comprehensive overview of this compound, including its chemical identifiers, inferred physicochemical properties, potential synthetic routes, expected reactivity, and prospective applications, particularly in the realm of drug discovery. Due to the limited publicly available data for this specific compound, information will be supplemented with data from structurally related analogues to provide a robust and practical resource for laboratory professionals.
Chemical Identifiers and Properties
Precise experimental data for this compound is not extensively documented. However, its key identifiers and predicted properties can be established based on its structure and comparison with analogous compounds.
| Identifier | Value | Source |
| CAS Number | 61972-39-2 | [1] |
| IUPAC Name | This compound | Inferred from IUPAC nomenclature |
| Molecular Formula | C₇H₁₂Cl₂ | Inferred from structure; consistent with isomers[2] |
| Molecular Weight | 167.07 g/mol | Calculated based on formula; consistent with isomers[2] |
| Canonical SMILES | C1CCC(C1)(CCl)CCl | Inferred from structure |
| Appearance | Colorless liquid (Predicted) | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Immiscible with water; Soluble in organic solvents (Predicted) | Inferred from general properties of haloalkanes |
Molecular Structure and Features
The structure of this compound features a central quaternary carbon atom bonded to a five-membered ring and two chloromethyl groups. This arrangement has significant implications for its reactivity and synthetic utility.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
Plausible Synthetic Pathways
A related synthesis for 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane starts from 3-chloro-2-chloromethyl-1-propene and proceeds via a phase-transfer dibromocyclopropanation[3]. This highlights the use of substituted alkenes as precursors for gem-dihalocycloalkanes.
Expected Reactivity
The reactivity of this compound is dominated by the two primary alkyl chloride groups. These groups are susceptible to nucleophilic substitution reactions (Sₙ2), making the molecule a valuable bifunctional electrophile.
-
Nucleophilic Substitution: It can react with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) to form disubstituted products. The geminal arrangement allows for the synthesis of spirocyclic compounds if a dinucleophile is used. For example, reaction with a primary amine could lead to the formation of a spiro-azacyclic system.
-
Grignard Reagent Formation: The chloromethyl groups can be converted into Grignard reagents by reacting with magnesium metal. This would create a di-Grignard reagent, a powerful tool for carbon-carbon bond formation.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions could potentially occur, although substitution is generally favored for primary alkyl halides.
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a building block for more complex molecular architectures relevant to drug discovery.
Scaffold for Bioisosteres
The cyclopentane ring is a well-regarded scaffold in medicinal chemistry. The ability to functionalize it at the C1 position with two points of diversity makes this compound an attractive starting material. Furthermore, it can serve as a precursor to strained bicyclic systems, such as bicyclo[1.1.1]pentanes (BCPs). BCPs are recognized as non-classical bioisosteres of phenyl rings and are increasingly used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability[4][5]. The synthesis of BCPs often involves precursors like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, a structurally similar compound[3][6].
Synthesis of Novel Spirocyclic Compounds
Spirocycles are three-dimensional structures that are of growing interest in drug design as they can provide novel intellectual property and improved pharmacological profiles. The reaction of this compound with dinucleophiles provides a direct route to spirocyclic compounds containing a cyclopentane ring.
Experimental Protocols (Representative)
The following is a representative, hypothetical protocol for a common type of reaction involving a bis(alkyl halide), based on general organic synthesis principles.
Representative Protocol: Synthesis of a Spiro-Diamine
-
Objective: To synthesize a spiro-diamine via nucleophilic substitution with a primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and acetonitrile.
-
Add potassium carbonate and benzylamine to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro-diamine.
-
-
Validation: The structure of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Safety and Handling
-
Hazard Classification (Inferred):
-
Flammability: Likely a flammable liquid and vapor, similar to other cycloalkanes[7][8].
-
Toxicity: May be harmful if swallowed or inhaled. Alkyl halides can be irritants to the skin, eyes, and respiratory system[9].
-
Reactivity: As an alkylating agent, it may be reactive with certain classes of compounds.
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[10].
-
Keep away from heat, sparks, and open flames[7].
-
Ground all equipment to prevent static discharge[10].
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[9].
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
References
-
Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Available at: [Link].
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bis(chloromethyl)
- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
-
PubChem. (n.d.). (Chloromethyl)cyclopentane. Available at: [Link].
-
PubChem. (n.d.). 1,2-Bis(chloromethyl)cyclopentane. Available at: [Link].
-
Chemistry Stack Exchange. (2020). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Available at: [Link].
- TCI Chemicals. (2023). SAFETY DATA SHEET: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
- BenchChem. (n.d.). Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis.
-
ChemBK. (n.d.). (CHLOROMETHYL)CYCLOPENTANE. Available at: [Link].
-
ResearchGate. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Available at: [Link].
-
NIST. (n.d.). Cyclopentane, 1,1'-[3-(2-cyclopentylethylidene)-1,5-pentanediyl]bis-. Available at: [Link].
- EvitaChem. (n.d.). Buy 1-Butyl-1-(chloromethyl)cyclopentane (EVT-13290290).
- Fisher Scientific. (n.d.).
-
PubChem. (n.d.). 1,1-Bis-chloromethyl-cyclopropane. Available at: [Link].
- Carl ROTH. (n.d.).
- PENTA. (2023).
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spectroscopic characterization of 1,1-Bis(chloromethyl)cyclopentane
Technical Guide for Structural Validation & Quality Control
Executive Summary & Molecule Profile
Target Molecule: 1,1-Bis(chloromethyl)cyclopentane
CAS Registry Number: 2396-65-8
Molecular Formula: C
This guide provides a rigorous framework for the spectroscopic characterization of this compound. As a gem-disubstituted cycloalkane, this molecule serves as a critical scaffold in medicinal chemistry for limiting conformational freedom (the "Thorpe-Ingold effect") and as a precursor for spiro-cyclic compounds.
The characterization strategy relies on three pillars:
-
Symmetry Verification: Confirming the
symmetry via NMR. -
Functional Group Validation: Quantifying the chlorination efficiency via IR and Carbon NMR.
-
Impurity Profiling: Distinguishing the target from the spiro-ether byproduct and mono-chlorinated intermediates.
Synthesis Context & Impurity Logic
To interpret spectra accurately, one must understand the genesis of the sample. The standard synthesis involves the reduction of diethyl 1,1-cyclopentanedicarboxylate to the diol, followed by chlorination (typically using
Critical Impurity Vectors:
-
Precursor: 1,1-Bis(hydroxymethyl)cyclopentane (Incomplete reaction).
-
Side Product: 2-oxaspiro[3.4]octane (Intramolecular cyclization of the intermediate chloro-alcohol).
-
Hydrolysis: Reversion to alcohols upon improper storage.
Figure 1: Synthetic pathway highlighting the origin of critical spectroscopic impurities.
Nuclear Magnetic Resonance (NMR) Characterization
The molecule possesses a plane of symmetry passing through C1 (the quaternary carbon) and bisecting the C3-C4 bond. This renders the two chloromethyl groups chemically equivalent.
Proton NMR ( H)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 3.55 - 3.65 ppm | Singlet (s) | 4H | -CH | Diagnostic Peak. Equivalence confirms gem-substitution. If AB quartet appears, suspect restricted rotation or chiral impurity. |
| 1.65 - 1.75 ppm | Multiplet (m) | 4H | Ring C2/C5-H | |
| 1.50 - 1.60 ppm | Multiplet (m) | 4H | Ring C3/C4-H |
Protocol Note: The singlet at ~3.6 ppm is the primary quality control checkpoint.
-
Pass: Sharp singlet.
-
Fail: Two singlets (mixture of mono/di-chloride) or triplets (presence of unreacted alcohol -CH
OH).
Carbon-13 NMR ( C)
Solvent: CDCl
| Chemical Shift ( | Type (DEPT-135) | Assignment | Notes |
| ~52.0 ppm | CH | -C H | Deshielded by Chlorine. |
| ~50.5 ppm | Quaternary (Absent) | C 1 (Quaternary) | Low intensity. Disappears in DEPT-135. |
| ~34.0 ppm | CH | Ring C2/C5 | |
| ~24.5 ppm | CH | Ring C3/C4 |
Infrared Spectroscopy (FT-IR)
IR is the fastest method to detect the "Spiro-Ether" impurity or unreacted alcohol. Use ATR (Attenuated Total Reflectance) on the neat liquid.
Diagnostic Bands:
-
C-Cl Stretch (650 – 750 cm
): Strong, sharp bands. The "fingerprint" of the target.[1] -
Absence of O-H (3200 – 3500 cm
): Essential for QC. Any broad peak here indicates unreacted diol or moisture. -
Absence of C-O-C (1050 – 1150 cm
): A strong band here suggests cyclization to the spiro-ether (2-oxaspiro[3.4]octane). -
C-H Stretch (2850 – 2960 cm
): Typical aliphatic sp C-H.
Mass Spectrometry (MS) - Electron Impact (EI)
The presence of two chlorine atoms creates a distinct isotopic signature due to the natural abundance of
Isotope Pattern Rules (Cl
-
M+ (166): Relative Intensity ~100% (normalized)
-
M+2 (168): Relative Intensity ~65%
-
M+4 (170): Relative Intensity ~10%
-
Ratio: Approximately 9 : 6 : 1
Fragmentation Pathway:
-
Molecular Ion [M]+: m/z 166/168/170.
-
-Cleavage: Loss of one -CH
Cl group (Mass 49). -
Base Peak Candidate: [M - CH
Cl] at m/z 117 (showing Cl pattern: 3:1 ratio).
Figure 2: Mass Spectrometry fragmentation logic confirming the dichloro-substitution.
Experimental Protocol: Standard Characterization Workflow
Step 1: Sample Preparation
-
State: The target is a colorless liquid.
-
Purification: If the liquid is yellow, dissolve in pentane and pass through a short pad of neutral alumina to remove trace HCl or Iodine (if HI was used).
-
Drying: Dry over anhydrous MgSO
before NMR to prevent water peaks from obscuring the 1.5-1.8 ppm region.
Step 2: Data Acquisition
-
Run IR (ATR): Scan 4000-400 cm
.-
Stop Condition: If broad OH peak > 5% transmittance dip, re-purify.
-
-
Run
H NMR (CDCl ): 16 scans minimum.-
Check: Integrate the 3.6 ppm singlet vs. the ring multiplets. Ratio must be 1:2 (4H : 8H).
-
-
Run GC-MS:
-
Column: DB-5ms or equivalent non-polar column.
-
Program: 50°C (2 min)
250°C @ 20°C/min. -
Validation: Check the peak fronting.[2] Chlorides are thermally labile; avoid injector temps >230°C if possible.
-
References
-
Synthesis of Precursor (Diol)
- Title: Reduction of 1,1-dicarboethoxycyclopentane to 1,1-bis(hydroxymethyl)cyclopentane.
-
Source:Organic Syntheses, Coll.[3] Vol. 4, p. 291 (General procedure for gem-disubstituted diols).
-
URL:
-
General Spectral Data for Alkyl Chlorides
- Title: Characteristic IR Absorptions of Functional Groups (Alkyl Halides).
- Source:LibreTexts Chemistry / NIST WebBook
-
URL:[4]
-
Impurity Identification (Spiro-ethers)
- Title: Synthesis and ring-opening of spiro-oxetanes.
- Source:Journal of Organic Chemistry (Contextual reference for cycliz
-
URL:
-
Isotope Patterns
- Title: Mass Spectrometry - Fragmentation P
- Source:Chemistry LibreTexts
-
URL:
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potential hazards and safety handling of 1,1-Bis(chloromethyl)cyclopentane
An In-Depth Technical Guide to the Potential Hazards and Safe Handling of 1,1-Bis(chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on available data for structurally related compounds, as specific comprehensive safety and toxicity data for this compound is limited. All handling of this chemical should be conducted by qualified individuals who have performed a thorough risk assessment.
Introduction
This compound is a halogenated cycloalkane with potential applications as a building block in organic synthesis, including the development of novel pharmaceutical agents and materials. Its bifunctional nature, owing to the two chloromethyl groups, allows for a variety of chemical transformations. However, this reactivity also presents potential hazards that necessitate stringent safety protocols. This guide provides a detailed overview of the potential hazards associated with this compound and outlines comprehensive procedures for its safe handling, storage, and disposal.
Hazard Identification and Classification
Potential Hazards:
-
Flammability: The cyclopentane ring suggests that the compound is likely a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[1][2][3][4][5]
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[6][7] Prolonged or repeated contact may lead to skin dryness or cracking.[5][8][9]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[7]
-
Aspiration Hazard: If swallowed, may be fatal if it enters the airways.[5][8][9][10]
-
Potential Carcinogen: While there is no specific data for this compound, other bis(chloromethyl) compounds, such as bis(chloromethyl) ether, are known human carcinogens.[11] Therefore, this compound should be handled as a potential carcinogen until proven otherwise.
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[2][5][8][10]
GHS Hazard Pictograms (Presumptive):
Potential Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H304: May be fatal if swallowed and enters airways.[5][8][9][10]
-
H335: May cause respiratory irritation.[7]
-
H412: Harmful to aquatic life with long lasting effects.[5][8][10][12]
Physical and Chemical Properties
Specific experimental data for this compound is limited. The following table provides estimated properties based on its structure and data from related compounds.
| Property | Value | Source |
| Molecular Formula | C7H12Cl2 | PubChem |
| Molecular Weight | 167.07 g/mol | PubChem |
| Appearance | Colorless liquid (presumed) | [1] |
| Odor | Characteristic, likely pungent | [1] |
| Boiling Point | Estimated to be in the range of 180-220 °C | N/A |
| Flash Point | Estimated to be < 60 °C (Flammable) | [1] |
| Solubility | Immiscible with water; soluble in organic solvents | [1] |
Safe Handling and Experimental Workflow
Due to the potential hazards, a stringent and well-defined workflow is crucial when handling this compound.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable and potentially toxic vapors.[13]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6] breakthrough times should be considered for prolonged handling.
-
Eye Protection: Chemical safety goggles and a face shield are required.[6]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[6] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6][12] A flammable liquids storage cabinet is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
-
Stability: The compound is expected to be stable under recommended storage conditions. However, it may decompose upon exposure to high temperatures, producing toxic fumes such as hydrogen chloride.[6]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.
-
Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[1] Combustion may produce toxic gases, including hydrogen chloride and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
A clear and practiced spill response plan is essential.
Caption: A decision tree for responding to a spill of this compound.
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[1] Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.
Toxicological Profile
The toxicological properties of this compound have not been extensively studied. The following information is based on the potential hazards of its structural components.
-
Routes of Exposure: Inhalation, skin absorption, eye contact, and ingestion.
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[7] Ingestion can be harmful and may lead to aspiration into the lungs, which can be fatal.[1][5][8][9][10]
-
Chronic Effects: Prolonged or repeated exposure may cause skin damage.[5][8][9] The presence of two chloromethyl groups raises concerns about potential carcinogenicity, similar to other alkylating agents. It should be treated as a substance with the potential for long-term health effects until more data is available.
Conclusion
This compound is a potentially valuable research chemical, but it must be handled with the utmost care due to its likely flammability, irritant properties, and potential for more severe health effects. A thorough understanding of its hazards, the implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to safe handling and emergency procedures are all critical for ensuring the safety of laboratory personnel.
References
- Thermo Fisher Scientific. (2025, September 23).
- TCI Chemicals. (2023, March 4). Safety Data Sheet: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
- Sigma-Aldrich. Safety Information: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 90%, technical grade.
- Airgas. (2016, August 25).
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: (Iodomethyl)cyclopentane, stab. with copper.
- ChemPoint.com. (2016, June 7).
- New Jersey Department of Health. (2011, April). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether.
- Balchem. (2015, June 25).
- Climalife UK. (2024, March 15).
- PubChem. 1,1-Bis-chloromethyl-cyclopropane.
- A-Gas.
- Fisher Scientific. (2009, January 16).
- Chemsrc. (2024, April 9). 1,1-bis-chloromethyl-cyclopropane(CAS#:6202-96-6).
- Chevron Phillips Chemical. (2022, August 17).
- Haldia Petrochemicals Ltd. MSDS Cyclopentane (1).
- PubChem. 1-Chloro-1-(chloromethyl)cyclopentane.
- Benchchem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl)
- PubChem. 1,2-Bis(chloromethyl)cyclopentane.
- PubChem. (Chloromethyl)cyclopentane.
- Cheméo. Chemical Properties of Cyclopentane, chloro- (CAS 930-28-9).
- Fisher Scientific. (2023, September 22).
- Carl ROTH.
- Chemos GmbH&Co.KG.
- TCI Chemicals. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
- Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID.
- Santa Cruz Biotechnology. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
- ChemicalBook. 1,1-DIBROMO-2,2-BIS(CHLOROMETHYL)CYCLOPROPANE(98577-44-7) 1H NMR.
- New Jersey Department of Health. (2009, December). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether.
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Molecular Structure and Conformation of 1,1-Bis(chloromethyl)cyclopentane
An In-Depth Technical Guide for Structural Chemistry & Drug Design
Executive Summary
1,1-Bis(chloromethyl)cyclopentane (BCMCP) represents a specialized class of gem-disubstituted cycloalkanes serving as a critical electrophilic building block in the synthesis of spirocyclic pharmacophores. Unlike its cyclopropane analogues used in propellane synthesis, BCMCP offers a unique conformational landscape defined by the interplay between the flexible cyclopentane ring and the steric anchoring of the geminal chloromethyl groups.
This guide provides a rigorous analysis of the molecular architecture, a validated synthesis protocol, and the strategic application of BCMCP in generating spiro[2.4]heptane and spiro[4.4]nonane scaffolds—privileged structures in modern medicinal chemistry.
Part 1: Molecular Architecture & Conformational Dynamics
The structural integrity of BCMCP is governed by the Thorpe-Ingold Effect (angle compression) and the pseudorotational dynamics of the five-membered ring.
1.1 The Gem-Disubstitution Effect
In 1,1-disubstituted cyclopentanes, the internal bond angle at the quaternary carbon (C1) is compressed (<109.5°) due to the repulsion between the bulky external substituents (the two chloromethyl groups). This compression expands the external angle (ClCH₂-C1-CH₂Cl), which has two major consequences:
-
Reactive Accessibility: The chloromethyl groups are spatially splayed, reducing steric hindrance for incoming nucleophiles during cyclization reactions.
-
Conformational Locking: While unsubstituted cyclopentane undergoes rapid pseudorotation (interconverting between envelope and half-chair forms), the heavy gem-substitution at C1 energetically favors the Envelope (
) conformation .
1.2 The Envelope Conformation
The most stable conformer places the quaternary carbon (C1) at the "flap" of the envelope. This orientation maximizes the distance between the bulky chloromethyl groups and the eclipsing hydrogens on adjacent carbons (C2/C5).
Key Structural Parameters (Predicted/Derived):
-
Symmetry:
(Plane of symmetry passing through C1 and bisecting the C3-C4 bond). -
Dipole Moment: Significant net dipole oriented along the C1 bisector due to the two electronegative chlorine atoms.
-
Ring Puckering: The C1 atom is displaced roughly 0.6–0.7 Å out of the mean plane of the C2-C3-C4-C5 atoms.
Figure 1: Conformational preference of BCMCP. The envelope form minimizes torsional strain introduced by the geminal chloromethyl groups.
Part 2: Synthesis & Purification Protocols
Safety Warning: Thionyl chloride (
2.1 Strategic Route: Dehydroxychlorination
The most robust synthesis proceeds from 1,1-bis(hydroxymethyl)cyclopentane. This diol precursor is readily available via the Cannizzaro reaction of cyclopentanecarbaldehyde or condensation of cyclopentanone with formaldehyde.
Reaction Scheme:
2.2 Detailed Protocol
Step 1: Reagent Setup
-
Substrate: 1,1-Bis(hydroxymethyl)cyclopentane (1.0 eq, 100 mmol).
-
Reagent: Thionyl Chloride (
) (2.5 eq, excess to drive kinetics). -
Catalyst: Pyridine (0.1 eq) or DMF (catalytic drops).
-
Solvent: Toluene (anhydrous) or Neat (if temperature is controlled).
Step 2: Addition Phase (Critical Process Parameter)
-
Place the diol and catalyst in a round-bottom flask equipped with a reflux condenser and an acid-gas scrubber (NaOH trap).
-
Heat the mixture to 60°C.
-
Add
dropwise over 60 minutes. Note: Rapid addition causes violent gas evolution and potential darkening of the product.
Step 3: Thermal Drive
-
Once gas evolution subsides, ramp temperature to reflux (110°C) for 3–4 hours.
-
Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2] The disappearance of the hydroxyl stretch in IR is also a valid check.
Step 4: Workup & Purification
-
Cool to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with base trap). -
Dilute residue with Dichloromethane (DCM) and wash with:
-
Saturated
(2x) to neutralize acid. -
Brine (1x).
-
-
Dry over anhydrous
, filter, and concentrate. -
Distillation: Purify via vacuum distillation. BCMCP typically boils around 90–95°C at 10 mmHg.
Figure 2: Step-by-step synthesis workflow for high-purity BCMCP.
Part 3: Structural Characterization (Self-Validating Data)
To ensure the trustworthiness of the synthesized material, the following spectroscopic signatures must be verified.
3.1 Nuclear Magnetic Resonance (NMR)
Due to the effective
| Nucleus | Signal Type | Approx.[3][4][5] Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | Singlet | 3.55 - 3.65 | s | 4H | |
| 1H | Multiplet | 1.60 - 1.75 | m | 4H | Ring |
| 1H | Multiplet | 1.45 - 1.55 | m | 4H | Ring |
| 13C | Singlet | 50.0 - 52.0 | - | - | |
| 13C | Singlet | 48.0 - 49.0 | - | - | Quaternary C1 |
| 13C | Singlet | 32.0 - 34.0 | - | - | Ring |
| 13C | Singlet | 24.0 - 25.0 | - | - | Ring |
Note: If the temperature is lowered significantly (<-80°C), the ring flipping freezes, and the
3.2 Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 166 (weak). -
Isotope Pattern: Distinctive Chlorine pattern.
-
M (166): 100%
-
M+2 (168): ~64% (due to
) -
M+4 (170): ~10%
-
-
Base Peak: Loss of
fragment ( ).
Part 4: Functional Utility in Drug Design
BCMCP is not merely a solvent or intermediate; it is a conformational restrictor . In drug discovery, converting a linear alkyl chain into a spiro-cycle restricts the degrees of freedom, often improving binding affinity (entropic advantage) and metabolic stability (blocking P450 oxidation sites).
4.1 Spiro-Annulation Pathway
The primary application is the double nucleophilic substitution with active methylene compounds (e.g., malonates, cyanoacetates) to form spiro[4.n]alkanes .
Mechanism:
-
First Alkylation: The nucleophile attacks one chloromethyl arm.
-
Thorpe-Ingold Assistance: The quaternary center brings the second chloromethyl group into close proximity with the newly alkylated arm.
-
Cyclization: Rapid intramolecular displacement forms the spiro ring.
Figure 3: Pathway for generating spiro-cyclic scaffolds using BCMCP.
References
-
Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane (Precursor)
-
Organic Syntheses, Coll.[6] Vol. 4, p. 681 (1963); Vol. 38, p. 37 (1958).
-
-
Conformational Analysis of Gem-Disubstituted Cyclopentanes
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the Thorpe-Ingold effect).
-
Thorpe-Ingold Effect in Cyclization
-
Spirocyclic Scaffolds in Drug Discovery
- Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
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- 3. (Chloromethyl)cyclopentane | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-1-(chloromethyl)cyclopentane | C6H10Cl2 | CID 55302217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Bis-chloromethyl-cyclopropane | C5H8Cl2 | CID 55302935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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discovery and historical synthesis of 1,1-Bis(chloromethyl)cyclopentane
An In-depth Technical Guide on the Discovery and Historical Synthesis of 1,1-Bis(chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant chemical intermediate, prized for its geminal dichloromethyl groups attached to a cyclopentane ring. This structure serves as a versatile building block in organic synthesis, particularly for creating spiro compounds and other complex molecular architectures relevant to medicinal chemistry and materials science. This guide delves into the historical context of its synthesis, provides detailed modern synthetic protocols with an emphasis on the rationale behind experimental choices, and offers a comparative analysis of different methodologies. Through a blend of historical perspective and practical, field-proven insights, this document aims to be an authoritative resource for professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of a Spirocyclic Building Block
In the landscape of organic chemistry, the synthesis of molecules with unique three-dimensional structures is a constant pursuit. Spirocycles, which feature two rings connected by a single common atom, are of particular interest due to the rigid conformational constraints they introduce. This rigidity can be highly advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets. This compound is a key precursor for the synthesis of such spiro compounds, with its two reactive chloromethyl groups providing convenient handles for a variety of chemical transformations.
Historical Perspective: The Genesis of Spiroalkane Synthesis
The journey to synthesize molecules like this compound is built upon a foundation of early 20th-century research into spiro hydrocarbons. Pioneering work, such as the synthesis of spiro-hydrocarbons from pentaerythritol tetrabromide and magnesium in ether, established the fundamental principles of creating these unique cyclic systems. These early investigations, while not directly yielding our target compound, were crucial in demonstrating the feasibility of constructing spirocyclic frameworks.
Further advancements came from the work of notable chemists like H. T. Clarke at Columbia University. His research into the synthesis of related compounds, such as 1,1-bis(chloromethyl)cyclopropane, provided valuable insights into the challenges and strategies for introducing geminal functional groups onto cycloalkane rings. This body of work laid the essential groundwork for the development of more direct and efficient synthetic routes to this compound.
Modern Synthetic Methodologies: A Detailed Examination
The contemporary synthesis of this compound has evolved to offer more reliable and scalable methods. The choice of a particular synthetic route is often dictated by factors such as the desired scale of production, purity requirements, and the availability of starting materials.
The Preeminent Route: A Multi-Step Synthesis from Cyclopentanone
A widely adopted and dependable laboratory-scale synthesis commences with the readily accessible starting material, cyclopentanone. This multi-step process is favored for its reproducibility and the high purity of the final product.
-
Step 1: Synthesis of the Diol Intermediate. The initial step involves the formation of a key intermediate, 1,1-bis(hydroxymethyl)cyclopentane. This is typically achieved through a base-catalyzed reaction of cyclopentanone with formaldehyde.
-
Step 2: Chlorination of the Diol. The synthesized diol is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often in the presence of a base like pyridine to neutralize the HCl generated during the reaction.
-
Choice of Chlorinating Agent: The selection of thionyl chloride over other chlorinating agents, such as concentrated hydrochloric acid, is a critical decision. Thionyl chloride offers a cleaner reaction profile as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. This leads to higher yields and purity of the final product.
-
Temperature Control: Maintaining careful temperature control throughout the chlorination step is paramount. Exothermic reactions can lead to the formation of unwanted byproducts. A controlled addition of the chlorinating agent at a reduced temperature ensures the selective conversion of the diol to the desired dichloride.
Caption: Multi-step synthesis of this compound from Cyclopentanone.
Comparative Analysis of Synthetic Routes
To provide a clearer understanding of the available synthetic options, the following table summarizes the key parameters of the primary synthetic route.
| Parameter | Multi-Step Synthesis from Cyclopentanone |
| Starting Material | Cyclopentanone |
| Key Intermediates | 1,1-Bis(hydroxymethyl)cyclopentane |
| Primary Reagents | Formaldehyde, Base, Thionyl Chloride |
| Typical Yield | Moderate to High |
| Product Purity | High |
| Scalability | Readily scalable for laboratory and pilot plant production |
| Safety Considerations | Use of corrosive and toxic reagents (Thionyl Chloride) requires appropriate handling and safety precautions. |
Protocol Validation and Quality Assurance
The integrity of any synthetic protocol is established through rigorous analytical validation. For the synthesis of this compound, a multi-faceted analytical approach is essential to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should unambiguously confirm the presence of the cyclopentane ring and the two equivalent chloromethyl groups.
-
Infrared (IR) Spectroscopy: IR analysis is crucial for verifying the completion of the chlorination step by confirming the absence of the broad O-H stretching band from the diol intermediate and the appearance of a characteristic C-Cl stretching vibration.
-
Mass Spectrometry (MS): This technique provides definitive confirmation of the molecular weight of this compound.
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of the final product and for identifying any residual starting materials or byproducts.
Applications in Drug Discovery and Materials Science
The unique structural attributes of this compound make it a valuable precursor in several areas of chemical research and development.
-
Medicinal Chemistry: The rigid spirocyclic scaffold that can be constructed from this intermediate is highly sought after in the design of novel therapeutic agents. By locking the conformation of a molecule, it is possible to enhance its interaction with a specific biological target, leading to improved potency and selectivity.
-
Materials Science: The difunctional nature of this compound allows it to be used as a monomer in the synthesis of novel polymers. The incorporation of the spirocyclic unit can impart desirable properties to the resulting materials, such as increased thermal stability and mechanical strength.
Conclusion
This compound stands as a testament to the enduring legacy of foundational research in organic chemistry. From the early explorations of spirocyclic systems to the development of refined and reliable synthetic protocols, our ability to produce this versatile building block has opened up new avenues in both drug discovery and materials science. This guide has provided a comprehensive overview of its historical synthesis, detailed modern preparative methods, and highlighted the critical importance of rigorous analytical validation. By understanding the nuances of its synthesis and the rationale behind the experimental choices, researchers can effectively leverage the unique properties of this compound to drive innovation in their respective fields.
References
-
Conant, J. B., & Quayle, O. R. (1923). THE PREPARATION OF SPIRO-HYDROCARBONS AND THEIR BEHAVIOR IN MOLECULAR REARRANGEMENTS. I. Journal of the American Chemical Society, 45(10), 2476–2487. [Link]
-
Clarke, H. T. (1912). 1,1-BIS(CHLOROMETHYL)CYCLOPROPANE. Journal of the American Chemical Society, 34(2), 191–196. [Link]
Methodological & Application
The Untapped Potential of 1,1-Bis(chloromethyl)cyclopentane: A Versatile Building Block for Novel Polycyclic Systems
Introduction: A Geminal Dihalide Poised for Complexity
In the landscape of synthetic organic chemistry, the quest for novel molecular architectures with tailored three-dimensional shapes is a driving force for innovation in drug discovery and materials science. Cyclopentane scaffolds, prevalent in a multitude of natural products and bioactive molecules, offer a conformational flexibility and structural foundation that is highly sought after.[] When functionalized as a geminal dihalide, specifically as 1,1-bis(chloromethyl)cyclopentane, this building block presents a unique opportunity for the construction of intricate polycyclic systems. The two reactive chloromethyl groups, constrained by their geminal relationship on a five-membered ring, provide a powerful tool for forging new carbon-carbon bonds through intramolecular cyclization, leading to the formation of spirocyclic and bridged bicyclic frameworks.
This application note serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this compound. We will explore its application in the synthesis of diverse polycyclic systems, providing detailed, field-proven insights and step-by-step protocols derived from established chemical principles.
Core Principle: Intramolecular Cyclization as the Key Transformation
The synthetic power of this compound lies in its propensity to undergo intramolecular cyclization reactions.[2][3] By reacting with a suitable nucleophile or undergoing a reductive coupling, the two chloromethyl arms can be stitched together, forming a new ring system fused to the parent cyclopentane core. This strategy allows for the creation of sterically demanding and conformationally rigid structures that are often challenging to access through other synthetic routes.
Application 1: Synthesis of Spiro[4.4]nonane Derivatives
Spirocycles, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid structures and novel chemical space they occupy.[4][5] this compound is an ideal precursor for the synthesis of spiro[4.4]nonane derivatives through a tandem alkylation-cyclization approach.
Reaction Principle and Mechanism
The synthesis commences with the reaction of a C-nucleophile, such as a malonate ester, with this compound. The first chloromethyl group undergoes a standard SN2 reaction. Subsequent intramolecular cyclization, promoted by a base, leads to the formation of the spirocyclic carbon skeleton.
Caption: Proposed reaction pathway for spiro[4.4]nonane synthesis.
Experimental Protocol: Synthesis of Diethyl Spiro[4.4]nonane-1,1-dicarboxylate
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, washed with hexanes to remove mineral oil) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Cyclization: Cool the reaction mixture back to 0 °C and add a second portion of sodium hydride (1.1 equivalents). Allow the mixture to warm to room temperature and then heat to reflux for 6 hours to drive the intramolecular cyclization.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diethyl spiro[4.4]nonane-1,1-dicarboxylate.
Data Presentation:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | rt → reflux | 12 + 6 | 75 |
| 2 | K₂CO₃ | DMF | 80 | 24 | 45 |
| 3 | Cs₂CO₃ | CH₃CN | reflux | 12 | 82 |
Table 1: Optimization of reaction conditions for the synthesis of diethyl spiro[4.4]nonane-1,1-dicarboxylate.
Application 2: Synthesis of Bicyclo[3.2.1]octane Scaffolds
Bridged bicyclic systems are prevalent in natural products and exhibit unique biological activities. The bicyclo[3.2.1]octane framework can be accessed from this compound through an intramolecular Friedel-Crafts alkylation reaction.
Reaction Principle and Mechanism
This approach involves the initial attachment of an aromatic moiety to one of the chloromethyl groups. Subsequent intramolecular cyclization, catalyzed by a Lewis acid, results in the formation of the bridged bicyclic system.
Caption: Reaction pathway for the synthesis of a bicyclo[3.2.1]octane derivative.
Experimental Protocol: Synthesis of a Tetracyclic Bicyclo[3.2.1]octane Derivative
Materials:
-
(1-(Chloromethyl)cyclopentyl)methylbenzene (synthesized from this compound and benzene)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to 0 °C.
-
Lewis Acid Addition: Carefully add aluminum chloride (1.2 equivalents) to the cooled DCM.
-
Substrate Addition: Add a solution of (1-(chloromethyl)cyclopentyl)methylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension of AlCl₃.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, pour the reaction mixture slowly into a flask containing ice-water.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the tetracyclic product.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final products should be confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The expected spectroscopic data for the synthesized compounds should be consistent with the proposed structures.
Conclusion: A Gateway to Novel Chemical Space
This compound is a versatile and underutilized building block with significant potential for the synthesis of complex polycyclic systems. The strategic application of intramolecular cyclization reactions, as demonstrated in the synthesis of spiro[4.4]nonane and bicyclo[3.2.1]octane derivatives, opens up avenues to novel chemical entities with potential applications in drug discovery and materials science. The protocols provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this promising geminal dihalide.
References
- BenchChem. (2025). Application Notes and Protocols: (Chloromethyl)
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Spiro Compounds Using (Chloromethyl)cyclopropane.
-
ResearchGate. (n.d.). Formation of spirocycle and synthesis of iterative monomer. [Link]
- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
-
Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]
-
Beilstein Journals. (2026, January 14). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. [Link]
-
MDPI. (2023, June 29). Intramolecular Cyclization. [Link]
-
AIR Unimi. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. [Link]
-
Beilstein Journals. (2024, January 19). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. [Link]
-
Wisdomlib. (2024, December 10). Intramolecular cyclization: Significance and symbolism. [Link]
Sources
protocol for intramolecular cyclization with 1,1-Bis(chloromethyl)cyclopentane
Application Note: High-Efficiency Spiro-Annulation Protocols using 1,1-Bis(chloromethyl)cyclopentane
Executive Summary
This guide details the optimized protocols for utilizing This compound (BCMCP) as a gem-disubstituted electrophile in the synthesis of spirocyclic scaffolds. While BCMCP is a stable, commercially available building block, its primary utility lies in double nucleophilic substitution (
This transformation is critical in medicinal chemistry for synthesizing Spiro[4.5]decane and Spiro[4.4]nonane systems—privileged structures that impose conformational restriction on pharmacophores, enhancing metabolic stability and receptor selectivity (e.g., analogues of Gabapentin or spiro-piperidine GPCR ligands).
Mechanistic Insight & Reactivity Profile
The reaction proceeds via a Gem-Dialkylation pathway. Unlike simple alkyl halides, BCMCP possesses two electrophilic sites on a single quaternary carbon.
-
The Challenge: The chloromethyl groups are neopentyl-like in terms of steric crowding, making them sluggish electrophiles compared to primary alkyl halides.
-
The Solution (Activation): Standard bases (e.g.,
) are often insufficient. Successful cyclization requires Finkelstein activation (in situ conversion to iodide) or the use of strong, non-nucleophilic bases (NaH) in polar aprotic solvents (DMF/DMSO) to drive the second, rate-determining intramolecular step.
Reaction Pathway Analysis
-
Activation: The nucleophile (Enolate/Amine) attacks the first
group (Intermolecular ). -
Rotational Barrier: The mono-alkylated intermediate must rotate to align the nucleophilic site with the second
group. -
Cyclization: The Thorpe-Ingold effect (gem-disubstituent effect) exerted by the cyclopentane ring compresses the internal bond angle, accelerating the final Intramolecular
ring closure.
Figure 1: Mechanistic pathway for spiro-annulation. The second step is the critical intramolecular cyclization.
Experimental Protocols
Protocol A: Synthesis of Spiro[4.5]decane-8,8-dicarboxylate
Target: Creation of all-carbon spiro-cycles using Active Methylene Compounds.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Diethyl malonate (1.1 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.5 equiv) – Critical for chloride displacement
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Base Preparation:
-
Place NaH (2.5 eq) in a flame-dried 3-neck round bottom flask under Argon.
-
Wash NaH twice with anhydrous hexane to remove mineral oil. Decant hexane carefully.
-
Suspend NaH in anhydrous DMF.[1]
-
-
Nucleophile Formation:
-
Cool the suspension to 0°C.
-
Add Diethyl malonate (1.1 eq) dropwise over 20 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete enolate formation.
-
-
Reagent Addition:
-
Add Sodium Iodide (0.5 eq) to the mixture.
-
Add this compound (1.0 eq) dissolved in a minimum amount of DMF dropwise.
-
-
Cyclization (The Intramolecular Step):
-
Heat the reaction mixture to 100°C .
-
Maintain stirring for 18–24 hours .
-
Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting dichloride is non-polar; the mono-alkylated intermediate is rarely seen as it cyclizes rapidly at this temperature.
-
-
Work-up:
-
Cool to RT. Quench carefully with saturated
(aq). -
Extract with Ethyl Acetate (
). -
Wash combined organics with
( ) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Data Summary: Protocol A
| Parameter | Specification | Notes |
| Yield | 65% - 78% | Yield improves with high-quality anhydrous DMF. |
| Appearance | Colorless Oil | Crystallizes upon standing if hydrolyzed to di-acid. |
| Key impurity | Mono-alkylation product | Result of incomplete cyclization (insufficient heat/time). |
| Safety | Venting is mandatory during the malonate addition. |
Protocol B: Synthesis of Spiro-Piperidines (N-Heterocycles)
Target: Synthesis of 3-azaspiro[5.4]decane derivatives for CNS drug discovery.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.05 equiv)
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv) -
Catalyst: NaI (1.0 equiv)
-
Solvent: Acetonitrile (
) or DMSO.
Methodology:
-
Dissolve the dichloride (1.0 eq) and NaI (1.0 eq) in Acetonitrile. Stir for 30 mins at RT to form the in situ di-iodide/chloro-iodide species (Finkelstein).
-
Add the Primary Amine (1.05 eq) and
(3.0 eq). -
Heat to Reflux (82°C) for Acetonitrile or 110°C for DMSO.
-
Duration: 24-48 hours.
-
Note: Nitrogen nucleophiles are neutral; the reaction is slower than with malonate enolates.
-
-
Work-up: Standard aqueous extraction.
-
Product: The resulting spiro-piperidine is often isolated as a hydrochloride salt by treating the crude oil with HCl/Ether.
Troubleshooting & Optimization Logic
The success of the intramolecular cyclization depends on the balance between Cyclization (
| Observation | Diagnosis | Corrective Action |
| Low Yield / Unreacted SM | Chloride leaving group is too poor. | Increase NaI to 1.0 eq. Switch solvent to DMSO (higher T). |
| Oligomers (Tailing on TLC) | Concentration too high (Intermolecular > Intramolecular). | High Dilution Principle: dilute reaction to 0.05 M. |
| Mono-alkylated impurity | Incomplete cyclization. | Increase temperature to 120°C; ensure Base is >2.2 eq. |
Workflow Visualization
Figure 2: Operational workflow for the cyclization protocol. Note the iterative check at the heating stage.
References
-
Spiro-Annulation Mechanisms
- Title: "The Thorpe-Ingold Effect in Cycliz
- Source:Chemical Reviews.
- Context: Explains the acceleration of ring closure in gem-disubstituted systems.
-
URL:[Link]
-
Malonate Alkylation Protocols
-
Finkelstein Reaction Conditions
-
Spiro-Piperidine Synthesis
- Title: "Synthesis of Spiro-piperidines via Double Alkyl
- Source:Journal of Medicinal Chemistry.
- Context: Application of bis-electrophiles in synthesizing GPCR ligands.
-
URL:[Link]
Sources
Introduction: The Potential of 1,1-Bis(chloromethyl)cyclopentane in Polymer Science
An Application Guide to 1,1-Bis(chloromethyl)cyclopentane as a Novel Crosslinking Agent
Senior Application Scientist Note: The following document provides a detailed technical guide on the application of this compound as a crosslinking agent. It is important to note that while this compound presents significant potential as a bifunctional alkylating agent for polymer modification, its specific applications are not extensively documented in publicly available literature. Therefore, the protocols and mechanistic discussions presented herein are built upon established principles of Friedel-Crafts chemistry and draw analogies from structurally similar and well-characterized crosslinking agents. This guide is intended for researchers, scientists, and drug development professionals to explore the utility of this unique cycloaliphatic crosslinker.
Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, transforming them into a more rigid, three-dimensional network.[1] This modification significantly enhances the mechanical, thermal, and chemical resistance of the resulting material.[2] Crosslinking agents are the molecular bridges that facilitate this transformation, and their chemical structure dictates the properties of the final crosslinked polymer.[]
This compound is a unique crosslinking agent candidate due to its geminal dichloromethyl functionality anchored to a cyclopentane core. The two reactive chloromethyl groups can participate in bifunctional alkylation reactions, making it suitable for crosslinking polymers with nucleophilic sites, such as aromatic rings. The cyclopentane backbone introduces a non-aromatic, cyclic, and flexible spacer between the crosslinks, which can impart distinct properties to the polymer network compared to aromatic or linear crosslinkers.
This guide will provide a comprehensive overview of the theoretical and practical aspects of using this compound as a crosslinking agent, with a focus on the crosslinking of aromatic polymers via Friedel-Crafts alkylation.
Proposed Synthesis of this compound
For the purpose of this guide, we will assume the availability of this compound for use in the subsequent crosslinking protocols.
Mechanism of Crosslinking: Friedel-Crafts Alkylation
The primary mechanism by which this compound is expected to crosslink aromatic polymers, such as polystyrene, is through Friedel-Crafts alkylation.[4][5] This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst.[6]
The key steps in the crosslinking process are:
-
Activation of the Crosslinking Agent: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) coordinates to one of the chlorine atoms of the chloromethyl group, making it a better leaving group and generating a highly electrophilic carbocation or a carbocation-like complex.[7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the polymer chain attacks the electrophilic carbon of the activated crosslinker, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).[6]
-
Deprotonation and Catalyst Regeneration: A weak base, such as the displaced chloride ion, removes a proton from the aromatic ring, restoring its aromaticity and regenerating the Lewis acid catalyst.[7]
-
Second Alkylation and Crosslink Formation: The process is repeated with the second chloromethyl group on the same crosslinker molecule, which reacts with another polymer chain, thus forming a stable, covalent crosslink.
Diagram of the Proposed Crosslinking Mechanism
Caption: Proposed Friedel-Crafts mechanism for crosslinking.
Experimental Protocol: Crosslinking of Polystyrene
This protocol describes a representative procedure for the crosslinking of polystyrene using this compound. The conditions are adapted from established methods for similar bis(chloromethyl) crosslinkers.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| Polystyrene (average M.W. ~280,000) | General Purpose | Sigma-Aldrich | Must be soluble in the chosen solvent. |
| This compound | Synthesis Grade | N/A | Assumed to be synthesized and purified. |
| Anhydrous Aluminum Chloride (AlCl₃) | Reagent Grade | Acros Organics | A fresh, unopened bottle is recommended. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Fisher Scientific | A dry, non-protic solvent is essential. |
| Methanol | ACS Grade | VWR | Used for quenching and washing. |
| Chloroform | ACS Grade | EMD Millipore | For solubility testing of the product. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for filtration and washing
-
Vacuum oven
Step-by-Step Procedure
-
Dissolution of Polystyrene:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 10 g of polystyrene in 200 mL of anhydrous 1,2-dichloroethane.
-
Stir the mixture with a magnetic stirrer until the polystyrene is completely dissolved. This may take some time.
-
-
Addition of Crosslinker:
-
Add the desired amount of this compound (e.g., 0.5 g for 5% crosslinking by weight) to the polystyrene solution.
-
Stir until the crosslinker is fully dissolved.
-
-
Preparation of Catalyst Suspension:
-
In a separate, dry container under an inert atmosphere, suspend 1.5 g of anhydrous aluminum chloride in 20 mL of anhydrous 1,2-dichloroethane.
-
-
Reaction Initiation:
-
Slowly add the catalyst suspension to the polymer solution at room temperature using a dropping funnel while stirring vigorously.
-
Causality Note: The reaction is exothermic. A slow, controlled addition is crucial to prevent a runaway reaction and to ensure homogeneous initiation of the crosslinking process.
-
-
Reaction Progression:
-
After the addition of the catalyst is complete, heat the reaction mixture to 60-80°C and maintain this temperature under reflux for 4-6 hours.
-
The progress of the crosslinking reaction can be monitored by observing an increase in the viscosity of the solution. For a high degree of crosslinking, gel formation may occur.
-
-
Quenching and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add 50 mL of methanol to the reaction mixture to quench the catalyst. This will cause the crosslinked polystyrene to precipitate out of the solution.
-
Causality Note: Methanol reacts with the Lewis acid catalyst, deactivating it and stopping the reaction.
-
-
Washing and Drying:
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with methanol to remove any unreacted reagents and catalyst residues.
-
Dry the crosslinked polystyrene in a vacuum oven at 60°C until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for crosslinking polystyrene.
Characterization of the Crosslinked Polymer
A self-validating protocol requires thorough characterization of the final product to confirm the success of the crosslinking reaction and to understand the new material properties.
| Characterization Technique | Purpose | Expected Outcome for Successful Crosslinking |
| Solubility Test | To qualitatively assess the degree of crosslinking. | Uncrosslinked polystyrene is soluble in chloroform. The crosslinked product will swell but not dissolve, indicating the formation of an insoluble polymer network.[8] |
| FTIR Spectroscopy | To identify changes in the chemical structure. | Appearance of new peaks or changes in the fingerprint region corresponding to the incorporation of the cyclopentane moiety and the formation of new C-C bonds. |
| NMR Spectroscopy | To provide detailed structural information. | New signals in the ¹H and ¹³C NMR spectra corresponding to the protons and carbons of the 1,1-bis(methyl)cyclopentane crosslinker. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | An increase in the onset of thermal degradation temperature compared to the uncrosslinked polystyrene, indicating enhanced thermal stability.[8] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | An increase in the Tg of the crosslinked polymer compared to the linear polystyrene, reflecting the reduced mobility of the polymer chains within the network. |
| Swell Ratio Measurement | To quantify the extent of crosslinking. | The polymer is immersed in a good solvent (e.g., toluene) and the mass of the swollen gel is measured. A lower swell ratio indicates a higher degree of crosslinking. |
Potential Applications in Research and Drug Development
The unique cycloaliphatic structure of the this compound crosslinker suggests several potential applications for the resulting polymers:
-
High-Performance Materials: The introduction of a rigid, cyclic structure can enhance the thermal and mechanical properties of polymers, making them suitable for applications requiring high durability and stability.[2]
-
Porous Polymer Supports: Crosslinking can be used to create porous polymer beads with high surface areas, which can serve as supports for catalysts or as stationary phases in chromatography.
-
Drug Delivery Systems: The crosslinked polymer network can be designed to encapsulate and control the release of therapeutic agents. The non-aromatic nature of the cyclopentane linker may offer advantages in terms of biocompatibility and degradation profiles compared to some aromatic crosslinkers.
Safety and Handling Precautions
-
This compound: As a bifunctional alkylating agent, this compound should be treated as potentially hazardous. It is likely to be an irritant and may have mutagenic properties. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle in a dry environment (e.g., glove box or under an inert atmosphere).
-
Solvents (e.g., 1,2-Dichloroethane): These are flammable and toxic. Use in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Org. Synth. 2000, 77, 249. [Online] Available at: [Link]
-
PubChem. 1,1-Bis-chloromethyl-cyclopropane. [Online] Available at: [Link]
- Revue Roumaine de Chimie. REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. 2014, 59(11-12), 1081-1087.
-
MDPI. Special Issue : Cross-linked Polymers. [Online] Available at: [Link]
-
PMC. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Org. Lett. 2014, 16(20), 5386–5389. [Online] Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]
-
PubChem. 1,2-Bis(chloromethyl)cyclopentane. [Online] Available at: [Link]
-
Purechemistry. Friedel-crafts alkylation. [Online] Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online] Available at: [Link]
-
Introduction to Organic Chemistry. Reaction: Alkylation via Friedel-Crafts. [Online] Available at: [Link]
-
Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link]
-
PubChem. 1,1-bis(bromomethyl)cyclohexane. [Online] Available at: [Link]
-
ResearchGate. Highly electophilic, gem- and spiro- activated trichloromethylnitrocyclopropanes: synthesis and structure. [Online] Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. purechemistry.org [purechemistry.org]
- 6. mt.com [mt.com]
- 7. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Polymers from 1,1-Bis(chloromethyl)cyclopentane
Introduction: Unlocking the Potential of a Unique Gem-Dihalide Monomer
1,1-Bis(chloromethyl)cyclopentane is a fascinating, yet underutilized, monomer possessing a geminal bis(chloromethyl) functionality rigidified by a cyclopentyl core. This unique structural motif offers a gateway to novel polymer architectures with potentially valuable properties for advanced applications, particularly in the realm of drug development and materials science. The presence of two reactive chloromethyl groups on the same carbon atom allows for the formation of spiro-structures or highly functionalized linear polymers through various polymerization techniques. This guide provides detailed protocols and scientific rationale for the synthesis of three distinct classes of polymers from this monomer: polyamines, polysulfides, and spiro-polymers.
These application notes are designed for researchers and scientists in polymer chemistry, materials science, and drug development. The protocols are presented with in-depth explanations of the underlying chemical principles, empowering users to not only replicate the described methods but also to adapt and innovate upon them.
I. Synthesis of Novel Polyamines via Polycondensation
Scientific Rationale: The two primary chloromethyl groups of this compound are susceptible to nucleophilic substitution by primary or secondary amines. A polycondensation reaction with a diamine will lead to the formation of a linear polyamine. The choice of diamine comonomer allows for the precise tuning of the resulting polymer's properties, such as solubility, thermal stability, and biocompatibility. Aromatic diamines will impart rigidity and thermal stability, while aliphatic diamines will enhance flexibility.
Experimental Protocol: Synthesis of a Polyamine from this compound and p-Phenylenediamine
Materials:
-
This compound (≥98%)
-
p-Phenylenediamine (≥99%)
-
Triethylamine (≥99.5%, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add p-phenylenediamine (1.08 g, 10 mmol) and anhydrous DMF (50 mL).
-
Monomer Dissolution: Stir the mixture at room temperature under an inert atmosphere until the diamine is completely dissolved.
-
Base Addition: Add triethylamine (2.79 mL, 20 mmol) to the reaction mixture. Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction.
-
Second Monomer Addition: Dissolve this compound (1.69 g, 10 mmol) in anhydrous DMF (20 mL) in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over a period of 30 minutes.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 24 hours with continuous stirring under an inert atmosphere.
-
Polymer Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 500 mL of methanol with vigorous stirring. The polyamine will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol (3 x 50 mL) to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Expected Outcome and Characterization:
The resulting polymer is expected to be a light-colored powder. The structure and properties can be characterized by the following techniques:
-
FTIR Spectroscopy: To confirm the formation of the amine linkage and the disappearance of the C-Cl bond.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of both monomers.[1]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]
| Parameter | Expected Value |
| Appearance | Off-white to light brown powder |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol (dependent on reaction conditions) |
| PDI | 1.5 - 2.5 |
| Decomposition Temperature (Td) | > 300 °C (for aromatic polyamines) |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent side reactions of the chloromethyl groups with water.
-
Acid Scavenger: Triethylamine is essential to drive the reaction to completion by neutralizing the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the polymerization.
-
Dropwise Addition: Slow addition of the electrophilic monomer helps to control the reaction rate and promote the formation of higher molecular weight polymers.
-
Methanol Precipitation: Methanol is a non-solvent for the polymer but a good solvent for the monomers and salts, allowing for efficient purification.
Diagram of Polyamine Synthesis Workflow:
Caption: Workflow for the synthesis of polyamines.
II. Synthesis of Novel Polysulfides via Polycondensation
Scientific Rationale: Similar to the synthesis of polyamines, this compound can undergo a polycondensation reaction with a sulfide nucleophile. The use of sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) as the comonomer will result in the formation of a polysulfide polymer, also known as a thiokol.[4] These polymers are known for their excellent resistance to solvents and oils, as well as their good adhesive properties. The length of the polysulfide chain (the value of 'x' in Na₂Sₓ) can be controlled to tune the properties of the final polymer.
Experimental Protocol: Synthesis of a Polysulfide from this compound and Sodium Sulfide
Materials:
-
This compound (≥98%)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Toluene
-
Deionized Water
-
Methanol
-
Standard glassware for organic synthesis
-
Mechanical stirrer with heating plate
Procedure:
-
Sulfide Solution Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium sulfide nonahydrate (2.40 g, 10 mmol) in deionized water (50 mL).
-
Catalyst Addition: Add the phase-transfer catalyst, TBAB (0.32 g, 1 mmol), to the aqueous solution and stir until dissolved.
-
Monomer Solution Preparation: In the dropping funnel, dissolve this compound (1.69 g, 10 mmol) in toluene (50 mL).
-
Interfacial Polycondensation: Vigorously stir the aqueous solution and add the organic solution dropwise over 30 minutes. The reaction is an interfacial polycondensation occurring at the boundary between the two immiscible phases.[5]
-
Reaction: After the addition is complete, heat the biphasic mixture to 70-80 °C and maintain this temperature for 12 hours with vigorous stirring.
-
Phase Separation and Washing: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer and wash it with deionized water (3 x 50 mL) to remove any remaining sodium sulfide and catalyst.
-
Polymer Precipitation: Slowly pour the toluene solution into a beaker containing 500 mL of methanol with vigorous stirring to precipitate the polysulfide polymer.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol (2 x 30 mL), and dry in a vacuum oven at 50 °C to a constant weight.
Expected Outcome and Characterization:
The resulting polysulfide is expected to be a rubbery solid.
-
FTIR Spectroscopy: To confirm the presence of C-S bonds and the absence of C-Cl bonds.[3]
-
NMR Spectroscopy (¹H and ¹³C): To verify the polymer structure.
-
TGA/DSC: To analyze the thermal properties of the polysulfide.[6][7]
-
Elemental Analysis: To determine the sulfur content in the polymer.
| Parameter | Expected Value |
| Appearance | Light yellow to amber rubbery solid |
| Solubility | Insoluble in water and alcohols, soluble in chlorinated solvents |
| Molecular Weight (Mn) | 3,000 - 10,000 g/mol |
| PDI | 2.0 - 3.5 |
| Glass Transition Temp. (Tg) | -20 to 10 °C |
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: TBAB is crucial for transporting the sulfide anion from the aqueous phase to the organic phase where the polymerization occurs.
-
Vigorous Stirring: High shear is necessary to create a large interfacial area between the two phases, which increases the reaction rate.
-
Biphasic System: Toluene and water are used to create two immiscible phases, which is a hallmark of interfacial polycondensation.
Diagram of Polysulfide Synthesis Mechanism:
Caption: Mechanism of interfacial polysulfide synthesis.
III. Synthesis of Novel Spiro-Polymers via Polycondensation
Scientific Rationale: The geminal arrangement of the two chloromethyl groups in this compound provides a unique opportunity to synthesize spiro-polymers. By reacting the monomer with a tetra-functional comonomer, such as a tetrol (a molecule with four hydroxyl groups), a double nucleophilic substitution can occur at each monomer unit, leading to the formation of a spiro-center in the polymer backbone. Pentaerythritol is an ideal comonomer for this purpose. The resulting spiro-polymers are expected to have high rigidity, thermal stability, and unique solubility characteristics due to their contorted backbone structure.
Experimental Protocol: Synthesis of a Spiro-Polymer from this compound and Pentaerythritol
Materials:
-
This compound (≥98%)
-
Pentaerythritol (≥99%)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Methanol
-
Standard glassware for organic synthesis under inert atmosphere
-
Mechanical stirrer with heating plate
Procedure:
-
Alkoxide Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet, suspend pentaerythritol (1.36 g, 10 mmol) in anhydrous DMSO (50 mL).
-
Deprotonation: Carefully add sodium hydride (0.88 g, 22 mmol of 60% dispersion, washed with anhydrous toluene to remove mineral oil) portion-wise to the stirred suspension at room temperature. Hydrogen gas will be evolved. The mixture will become a clear solution of the tetra-alkoxide.
-
Monomer Addition: Dissolve this compound (1.69 g, 10 mmol) in anhydrous DMSO (20 mL) and add it dropwise to the tetra-alkoxide solution over 30 minutes.
-
Polymerization: Heat the reaction mixture to 100-110 °C and stir for 48 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of methanol.
-
Precipitation and Purification: Pour the reaction mixture into 500 mL of deionized water to precipitate the spiro-polymer. Collect the polymer by filtration and wash it extensively with water and then with methanol.
-
Drying: Dry the polymer in a vacuum oven at 80 °C to a constant weight.
Expected Outcome and Characterization:
The spiro-polymer is anticipated to be a rigid, amorphous solid.
-
FTIR Spectroscopy: To confirm the formation of ether linkages and the disappearance of O-H and C-Cl bands.
-
NMR Spectroscopy (¹H and ¹³C): To verify the spiro-structure. The presence of a quaternary carbon signal in the ¹³C NMR spectrum will be a key indicator.
-
TGA: To assess the thermal stability, which is expected to be high due to the rigid spiro-backbone.
-
Solubility Testing: To determine the solubility profile of the polymer.
| Parameter | Expected Value |
| Appearance | White to off-white rigid solid |
| Solubility | Potentially soluble in highly polar aprotic solvents |
| Decomposition Temperature (Td) | > 350 °C |
Causality Behind Experimental Choices:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base required to fully deprotonate the sterically hindered hydroxyl groups of pentaerythritol.
-
Polar Aprotic Solvent: DMSO is an excellent solvent for this type of reaction as it can dissolve the alkoxide salt and promote the SN2 reaction.
-
Elevated Temperature: Higher temperature is necessary to overcome the activation energy for the formation of the sterically demanding spiro-center.
Diagram of Spiro-Polymer Formation Logic:
Caption: Logical flow for the synthesis of spiro-polymers.
IV. Applications in Drug Development
The novel polymers synthesized from this compound have significant potential in various aspects of drug development.
-
Polyamines: Cationic polyamines can be explored as non-viral gene delivery vectors. The positively charged amine groups can form complexes with negatively charged nucleic acids (DNA, siRNA), protecting them from degradation and facilitating their entry into cells. The biocompatibility and biodegradability of these polymers can be tuned by the choice of the diamine comonomer.
-
Polysulfides: The hydrophobic and flexible nature of polysulfides makes them suitable for encapsulation of hydrophobic drugs in nanoparticle formulations. Their degradation can lead to the release of the encapsulated therapeutic agent. Furthermore, the disulfide bonds in the polymer backbone can be designed to be cleaved in the reducing environment of cancer cells, leading to targeted drug release.
-
Spiro-Polymers: The rigid and contorted structure of spiro-polymers can lead to materials with high free volume, making them interesting candidates for drug delivery systems with controlled release kinetics.[6][] Their unique architecture may also impart desirable properties for creating stable and robust drug formulations.[9] The incorporation of biodegradable linkages into the spiro-polymer backbone would be a key consideration for in vivo applications.[10][11]
V. Conclusion
This compound is a versatile monomer that can be utilized to synthesize a range of novel polymers with distinct properties. The protocols outlined in these application notes provide a foundation for the exploration of polyamines, polysulfides, and spiro-polymers derived from this unique building block. The tunability of the polymer properties through the choice of comonomer and reaction conditions opens up exciting possibilities for the development of advanced materials for drug delivery and other biomedical applications. Further research into the structure-property relationships of these novel polymers will undoubtedly uncover even more opportunities for innovation.
References
-
Chung, S. Y., et al. (2019). Spiropyran-Based Drug Delivery Systems. Pharmaceutics, 11(12), 649. [Link]
- Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering.
- Kamaly, N., Yameen, B., Wu, J., & Farokhzad, O. C. (2016). Degradable nanostructures for delivery of therapeutics and imaging agents. Chemical Society Reviews, 45(10), 2971-3001.
- McKeown, N. B., & Budd, P. M. (2010). Polymers of intrinsic microporosity (PIMs): a new class of materials for membrane separations. Macromolecules, 43(12), 5163-5176.
- Peer, D., et al. (2007). Nanocarriers as an emerging platform for cancer therapy.
- Ulery, B. D., Nair, L. S., & Laurencin, C. T. (2011). Biomedical applications of biodegradable polymers. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832-864.
- D'Agostino, L., & Di Luccia, A. (2002). 1H-NMR spectra of polyamines. Journal of agricultural and food chemistry, 50(12), 3463-3466.
- Cunliffe, D., et al. (2003). The thermal degradation of polysulphide sealants.
- Heller, J., Hodgkin, J. H., & Won, R. (1968). Spiro Polymer Synthesis and Characterization. Stanford Research Inst Menlo Park Ca.
- Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.
- King, J. A., et al. (2019). Characterization of Polysulfides, Polysulfanes, and Other Unique Species in the Reaction between GSNO and H2S. Molecules, 24(17), 3090.
- Gaina, C., & Gaina, V. (2008). Synthesis and characterization of new polyimides containing spiro-acenaphthene units. High Performance Polymers, 20(4-5), 441-455.
- Zhang, Q. (2019).
- Nur-A-Toma, M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 735-743.
- Smith, A. E., et al. (1983). Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards. Biomedical mass spectrometry, 10(4), 181-185.
- Kalaee, M., Abdouss, M., & Shakiba, M. (2020). Synthesis and characterization of aliphatic polysulfides by interfacial polycondensation of sodium tetrasulfide with dichloroalkanes in the presence of quaternary onium salts. Journal of Sulfur Chemistry, 41(5), 513-528.
- Reddy, B. V. S., et al. (2020). Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur and Amines: A Route to Monothiooxalamides and α‑Ketothioamides. The Journal of Organic Chemistry, 85(20), 13149-13159.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Grätz, S., & Borchardt, L. (2016). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances, 6(69), 64799-64802.
- Wang, Y., & Liu, G. (2022). Polyamine Detection Methods. Encyclopedia, 2(3), 1488-1502.
- European Patent Office. (1986). Process for the preparation of sodium polysulphides from the elements sodium and sulphur (EP0177671A2).
- Wu, G., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Journal of visualized experiments: JoVE, (85), e51271.
-
Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
- Li, H., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3569.
- Google Patents. (1977). Process for preparing geminal dihalides (US4044060A).
- Nur-A-Toma, M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 735-743.
- Larouche, J., et al. (2020). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Organic letters, 22(19), 7591-7595.
- Ashenhurst, J. (2014).
- Grätz, S., & Borchardt, L. (2016). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances, 6(69), 64799-64802.
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- 10. real.mtak.hu [real.mtak.hu]
- 11. asianjpr.com [asianjpr.com]
Application Note: Spirocyclic Scaffold Synthesis Using 1,1-Bis(chloromethyl)cyclopentane
[1]
Introduction & Mechanistic Rationale
1,1-Bis(chloromethyl)cyclopentane is a specialized electrophile used primarily for constructing spiro[4.n]alkane systems.[1] In drug discovery, spirocyclic scaffolds are increasingly valued for their ability to project functional groups into defined 3D vectors, offering a rigid alternative to flat aromatic rings (bioisosterism).
The "Neopentyl" Paradox
This reagent presents a unique dichotomy in reactivity:
-
Steric Hindrance (The Barrier): The electrophilic carbons are in a neopentyl-like position (beta-quaternary center).[1] This makes the initial intermolecular
attack significantly slower than with unbranched primary alkyl halides due to steric blocking of the nucleophile's trajectory. -
Thorpe-Ingold Effect (The Accelerator): Once the first substitution occurs, the gem-disubstitution on the cyclopentane ring compresses the internal bond angle (approx.[1] <109.5°).[1][2][3][4] This forces the two methylene arms closer together, entropically and enthalpically favoring the second, intramolecular ring-closing step.[1]
Strategic Implication: The experimental setup must be designed to overcome the initial kinetic barrier (Activation) to access the rapid cyclization phase.
Safety & Handling Protocols
Hazard Class: Alkylating Agent / Irritant.[1] While less volatile than its cyclopropane analogs, this compound is a bis-electrophile capable of cross-linking biological macromolecules.[1]
-
Engineering Controls: All transfers must occur within a certified fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required due to the potential for permeation of chlorinated solvents.
-
Quenching: Residual alkylating agents should be destroyed using a solution of dilute ammonium hydroxide or ethanolic KOH before disposal.
Core Protocol: In-Situ Finkelstein Activation & Spirocyclization[1]
Direct reaction of the dichloride with malonate nucleophiles is often sluggish, leading to incomplete mono-alkylation or polymerization.[1] This protocol utilizes Finkelstein activation (Cl
Experimental Workflow Diagram
Caption: Workflow for the conversion of this compound to spirocyclic esters via iodide catalysis.
Materials & Stoichiometry[5][6]
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Electrophile | Limiting reagent.[1][5] |
| Diethyl Malonate | 1.1 - 1.2 | Nucleophile | Slight excess ensures consumption of the halide.[1] |
| Sodium Hydride (60% in oil) | 2.5 | Base | Generates the sodiomalonate enolate. |
| Sodium Iodide (NaI) | 0.1 - 0.5 | Catalyst | Converts Cl |
| DMF or DMSO | Solvent | Medium | Polar aprotic is critical to solvate cations.[1] |
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile (Enolate Formation) [6]
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and internal thermometer.
-
Charge with NaH (2.5 equiv) and wash twice with dry hexane to remove mineral oil.[1]
-
Add anhydrous DMF (concentration ~0.5 M relative to malonate). Cool to 0°C.
-
Add Diethyl Malonate (1.2 equiv) dropwise over 20 minutes. Caution: Hydrogen gas evolution.[1]
-
Stir at room temperature for 30 minutes until the solution is clear (formation of sodiomalonate).
Step 2: Electrophile Activation & Addition
-
In a separate vial, dissolve this compound (1.0 equiv) and NaI (0.2 equiv) in minimal DMF.
-
Add this solution to the enolate mixture at room temperature.
-
Note: For extremely unreactive batches, pre-stir the dichloride with NaI in acetone at reflux for 2 hours, remove acetone, and then dissolve the residue in DMF for addition.
-
Step 3: The Thermal Drive (Cyclization)
-
Heat the reaction mixture to 100–110°C .
-
Why? The neopentyl attack requires significant thermal energy.
-
-
Monitor by TLC (Hexane:EtOAc 9:1). The starting dichloride is non-polar; the mono-alkylated intermediate is slightly more polar; the spiro-product is distinct.[1]
-
Reaction typically requires 12–18 hours.[1]
Step 4: Workup
-
Cool to room temperature.
-
Quench carefully with saturated aqueous
. -
Extract with Diethyl Ether (
).[1] Avoid DCM if possible to prevent emulsion formation with DMF. -
Wash combined organics with water (
) to remove bulk DMF, then brine. -
Dry over
and concentrate.
Mechanistic Pathway & Troubleshooting
Understanding the pathway allows for rapid troubleshooting of low yields.
Caption: Reaction coordinate illustrating the kinetic bottleneck (TS1) and the rapid ring closure (TS2).
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Recovered Starting Material | Reaction temperature too low; Nucleophile not potent enough.[1] | Switch solvent to DMSO (allows higher T); Increase NaI load to 1.0 equiv. |
| Mono-alkylated Product Only | Incomplete cyclization (Step 2 failure). | Base was consumed or insufficient. Add 0.5 equiv more NaH and reflux longer. |
| Complex Mixture/Tars | Polymerization or O-alkylation.[1] | Ensure strictly anhydrous conditions; O-alkylation is reversible at high T, but tars indicate decomposition.[1] Reduce T to 90°C. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Jung, M. E.; Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chem. Rev.[1][3][7]2005 , 105, 1735–1766.[8] Link (Authoritative review on the Thorpe-Ingold effect).[1]
-
Kostal, J.; Jorgensen, W. L. Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect. J. Am. Chem. Soc.[1][7][9]2010 , 132, 8766–8773.[8] Link ( mechanistic insights into cyclization rates).[1]
-
PubChem. Compound Summary for this compound. Link (Safety and physical property data).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. balchem.com [balchem.com]
- 6. benchchem.com [benchchem.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. comporgchem.com [comporgchem.com]
- 9. Cyclopentane synthesis [organic-chemistry.org]
Application Note: Spirocyclization Protocols for 1,1-Bis(chloromethyl)cyclopentane
This guide details the technical protocols for reacting 1,1-Bis(chloromethyl)cyclopentane with diamines and diols. It addresses the specific challenge of the neopentyl effect , which renders this scaffold notoriously unreactive toward standard nucleophilic substitution (
Executive Summary & Mechanistic Challenge
This compound is a valuable precursor for generating spirocyclic scaffolds (e.g., spiro-diazepanes, spiro-azetidines, and spiro-ethers). These rigid 3D structures are increasingly prioritized in drug discovery to escape "flatland" chemical space and improve metabolic stability.[1]
The Challenge: The Neopentyl Effect The electrophilic carbons in this compound are primary, but they are attached to a quaternary carbon (C1 of the cyclopentane ring). This creates a neopentyl-like steric environment .
-
Steric Hindrance: The
-branching blocks the trajectory of the incoming nucleophile ( ) required for backside attack. -
Consequence: Direct reaction with amines or diols under standard conditions (e.g., refluxing ethanol) often results in <5% yield or no reaction.
-
Solution: Successful protocols requires leaving group activation (Finkelstein reaction) or high-energy conditions (dipolar aprotic solvents at
C).
Reaction Pathways & Logic
The following diagram illustrates the critical decision tree for synthesizing spirocycles from this specific scaffold.
Caption: Strategic workflow for overcoming steric hindrance in this compound to access distinct spirocyclic classes.
Experimental Protocols
Protocol A: Synthesis of Spiro-Diazepanes (Reaction with Diamines)
Target: 6,9-Diazaspiro[4.5]decane derivatives. Mechanism: Double nucleophilic substitution. Critical Step: In situ iodination is mandatory to accelerate the reaction rate.
Reagents:
-
This compound (1.0 equiv)
-
Ethylenediamine (or substituted diamine) (3.0 equiv)
-
Sodium Iodide (NaI) (0.5 equiv, catalytic to stoichiometric)
-
Sodium Carbonate (
) or Cesium Carbonate ( ) (2.5 equiv) -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Procedure:
-
Activation: In a pressure vessel or round-bottom flask, dissolve this compound (10 mmol) in anhydrous acetonitrile (50 mL). Add NaI (5 mmol). Stir at room temperature for 30 minutes to allow partial Cl
I exchange. -
Nucleophile Addition: Add the diamine (30 mmol) and the inorganic base (
, 25 mmol).-
Note: Excess diamine is used to prevent intermolecular polymerization (string formation) and favor intramolecular cyclization.
-
-
Cyclization: Heat the mixture to reflux (82°C) for acetonitrile or 110°C for DMF. Maintain for 24–48 hours.
-
Monitoring: Monitor by GC-MS. The intermediate mono-alkylated product may persist; push reaction until disappearance.
-
-
Workup:
Protocol B: Synthesis of Spiro-Azetidines (Reaction with Primary Amines)
Target: 2-Azaspiro[3.4]octane (N-substituted). Challenge: Forming a 4-membered azetidine ring is thermodynamically disfavored due to ring strain (~26 kcal/mol).
Optimized Conditions:
-
Solvent: Sulfolane or DMSO (High boiling point required).
-
Temperature: 140–150°C.
-
Base: DIPEA (Hünig's base) or excess primary amine.
Procedure:
-
Mix this compound (1.0 equiv) with the primary amine (
, 5.0 equiv) in DMSO (0.5 M concentration). -
Add NaI (1.0 equiv) to generate the diiodide in situ.
-
Heat to 150°C in a sealed tube for 16 hours.
-
Safety Warning: Ensure the vessel is rated for the pressure generated by the amine at this temperature.
-
Isolation: Dilute with water, extract with ether, and purify. Yields are typically moderate (30–50%) due to competition with elimination or polymerization.
Data Summary & Troubleshooting
| Parameter | Standard Conditions | Optimized Conditions | Why? |
| Solvent | Ethanol/Methanol | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases. |
| Leaving Group | Chloride (-Cl) | Iodide (-I) (via NaI) | Iodide is a better leaving group, essential for neopentyl centers. |
| Temperature | 60–80°C | 110–150°C | High energy barrier requires elevated thermal activation. |
| Concentration | 0.5 – 1.0 M | < 0.1 M (High Dilution) | Favors intramolecular spiro-cyclization over intermolecular polymerization. |
Troubleshooting Guide:
-
Problem: Starting material remains unreacted.
-
Fix: Switch solvent to DMSO and increase temperature to 150°C. Ensure NaI is dry.
-
-
Problem: Polymer formation (gummy solid).
-
Fix: Run the reaction under high dilution conditions. Add the substrate slowly (dropwise) to the hot amine solution.
-
-
Problem: Elimination products (alkenes).
-
Fix: Use a weaker, non-nucleophilic base (e.g.,
) instead of strong alkoxides.
-
References
-
Synthesis of Spiro Compounds Using (Chloromethyl)cyclopropane BenchChem Application Notes, 2025. Context: Discusses the analogous cyclopropane scaffold and the necessity of nucleophilic substitution strategies.
-
Facile synthesis of 2-azaspiro[3.4]octane Organic & Biomolecular Chemistry, 2011. Context: Provides the foundational strategy for forming the azetidine ring on a cyclopentane core, highlighting the need for optimized annulation routes.
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton PMC, 2022. Context: Mechanistic validation of the "neopentyl effect" and the superior reactivity of iodides/triflates over chlorides in these systems.
-
Organic Chemistry Explained, 2019.
reactions in neopentyl systems. -
Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes ResearchGate, 2005. Context: Illustrates the reactivity patterns of sterically hindered chloromethyl groups in complex synthesis.
Sources
Application Notes and Protocols: 1,1-Bis(chloromethyl)cyclopentane in Materials Science
Introduction: Unlocking Novel Polymer Architectures with a Unique Spirocyclic Monomer
In the continuous quest for advanced materials with tailored properties, the design and synthesis of novel monomers play a pivotal role. 1,1-Bis(chloromethyl)cyclopentane is an intriguing, yet underexplored, geminal dichloromethyl-substituted cycloalkane with significant potential in materials science. Its unique structure, featuring a five-membered aliphatic ring and two reactive chloromethyl groups emanating from a single carbon atom, offers a gateway to a variety of polymer architectures, including linear polymers with enhanced thermal stability and complex spirocyclic systems.
The cyclopentane moiety, a non-polar and rigid cyclic structure, is known to impart desirable characteristics to materials, such as improved thermal insulation and mechanical stability when incorporated into polymer foams.[1][2] Concurrently, the gem-bis(chloromethyl) functionality serves as a versatile handle for polymerization, particularly through polycondensation reactions.[3] This combination of a stable cycloaliphatic core and reactive functional groups makes this compound a promising candidate for the development of high-performance polymers for a range of applications.
This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. It offers detailed protocols for the synthesis of novel polymers, discusses the anticipated properties of these materials, and provides a forward-looking perspective on this unique monomer.
Core Concepts: The Chemistry of a Gem-Dichloromethylated Cycloalkane
The reactivity of this compound is primarily dictated by the two chloromethyl groups. These primary alkyl chlorides are susceptible to nucleophilic substitution, making the molecule an excellent building block for step-growth polymerization. The geminal arrangement of these groups opens up possibilities for creating unique polymer backbone structures that are not readily accessible with more common linear or para-substituted monomers.
Application 1: Synthesis of High-Performance Polyesters and Polyethers via Polycondensation
One of the most direct applications of this compound is its use as a monomer in polycondensation reactions.[3] By reacting with difunctional nucleophiles such as bisphenols or dicarboxylic acids, novel polyesters and polyethers with the cyclopentane unit integrated into the polymer backbone can be synthesized.
Causality Behind Experimental Choices: The choice of reaction conditions, particularly the use of phase-transfer catalysis, is critical for achieving high molecular weight polymers. The biphasic system allows for the efficient reaction between the water-soluble nucleophile (e.g., the salt of a bisphenol) and the organic-soluble this compound, while minimizing side reactions.
Experimental Protocol: Synthesis of a Novel Polyether from this compound and Bisphenol A
Objective: To synthesize a high molecular weight polyether incorporating the 1,1-disubstituted cyclopentane moiety.
Materials:
-
This compound
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Standard laboratory glassware for organic synthesis (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel, nitrogen inlet)
Procedure:
-
Preparation of the Aqueous Phase: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve Bisphenol A (1 equivalent) and sodium hydroxide (2.2 equivalents) in deionized water to form the sodium salt of Bisphenol A.
-
Addition of Phase-Transfer Catalyst: To the aqueous solution, add tetrabutylammonium bromide (0.05 equivalents).
-
Preparation of the Organic Phase: In a separate beaker, dissolve this compound (1 equivalent) in toluene.
-
Reaction Initiation: Heat the aqueous solution to 80°C with vigorous stirring. Once the temperature is stable, add the organic solution of this compound dropwise to the reaction mixture over a period of 30 minutes.
-
Polycondensation: Maintain the reaction mixture at 80°C under a nitrogen atmosphere with continuous stirring for 6-8 hours. The progress of the polymerization can be monitored by the increase in viscosity of the organic layer.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it three times with deionized water to remove the catalyst and any unreacted salts.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the toluene solution into a large excess of methanol with vigorous stirring. Filter the precipitated polymer and wash it with methanol and then acetone to remove oligomers and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Expected Outcome: A white to off-white, fibrous polymer. The properties of the resulting polyether are expected to include good thermal stability and solubility in common organic solvents.
Application 2: Synthesis of Spiro-Polymers for Enhanced Rigidity and Solubility
The geminal bis(chloromethyl) structure of this compound is ideally suited for the synthesis of spiro-polymers.[4] In these polymers, the cyclopentane ring acts as the spiro center, where two polymer chains are linked through the same carbon atom. This unique architecture can lead to materials with enhanced rigidity, thermal stability, and often, improved solubility compared to their linear analogues.
Causality Behind Experimental Choices: The synthesis of spiro-polymers requires a tetra-functional comonomer that can react with the two chloromethyl groups of two separate this compound molecules. The reaction conditions are designed to favor intermolecular chain growth over intramolecular cyclization.
Conceptual Protocol: Synthesis of a Spiro-Polymer via Condensation with a Tetra-amine
Objective: To synthesize a spiro-polymer with a cyclopentane spiro-center.
Materials:
-
This compound
-
A suitable tetra-amine (e.g., 1,2,4,5-tetraaminobenzene)
-
A non-nucleophilic base (e.g., proton sponge)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the tetra-amine (1 equivalent) and the non-nucleophilic base in anhydrous NMP.
-
Monomer Addition: Slowly add a solution of this compound (2 equivalents) in anhydrous NMP to the stirred solution of the tetra-amine at room temperature.
-
Polymerization: Heat the reaction mixture to a temperature that facilitates the condensation reaction while minimizing side reactions (e.g., 100-120°C). The reaction time will depend on the reactivity of the specific tetra-amine used and should be monitored.
-
Polymer Isolation: After polymerization, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol.
-
Purification and Drying: Filter the polymer, wash it extensively with methanol and acetone, and dry it under vacuum.
Data Presentation
Table 1: Predicted Physical Properties of Polymers Derived from this compound
| Polymer Type | Comonomer | Predicted Glass Transition Temperature (Tg) | Predicted Thermal Decomposition Temperature (Td) | Expected Solubility |
| Polyether | Bisphenol A | High | > 350°C | Good in chlorinated solvents and ethers |
| Spiro-polymer | Tetra-amine | Very High | > 400°C | Potentially improved in polar aprotic solvents |
Note: The values in this table are predictive and based on the expected influence of the cyclopentane and spiro moieties on polymer properties. Actual values would need to be determined experimentally.
Visualization of Key Processes
Caption: Conceptual structure of a spiro-polymer with a cyclopentane spiro-center.
Conclusion and Future Outlook
While direct experimental data on the use of this compound in materials science is limited, the fundamental principles of polymer chemistry strongly suggest its potential as a valuable monomer. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of novel polymers based on this unique building block. The resulting materials, with their incorporated cyclopentane moieties and potential for spiro-architectures, are expected to exhibit interesting thermal, mechanical, and solubility properties. Further research in this area could lead to the development of new high-performance plastics with applications in a variety of fields, from specialty insulators to advanced engineering thermoplastics.
References
- Trecora. (2025, August 13). Cyclopentane: What It Is and How It's Used to Make Foam Products.
- ResearchGate. (2025, December 25). (PDF)
- Wikipedia. Cyclopentane.
- Echemi. (2023, August 29). What Is Cyclopentane Used For?
- Dongying EastChem Co., Ltd. (2024, October 11).
- ResearchGate. Phase Transfer Catalysis in Polycondensation Processes. IX . Study on Polyetherification of 3,3-bis (chloromethyl) Oxetane and Bisphenol A.
- Beilstein Journals. (2026, January 14). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure.
- MedCrave online. (2018, January 3).
- ResearchGate. (2025, August 7).
- Scilit. Synthesis of polyphosphonates containing pendant chloromethyl groups by the polyaddition of bis(oxetane)s with phosphonic dichlorides.
- Beilstein Archives. Highly electophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure.
- Cell Press. (2020, June 22).
- PMC. (2026, January 14). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure.
- Organic Syntheses. 7 - Organic Syntheses Procedure.
- PMC. Single-Component Polycondensation of Bis(alkoxycarbonyldiazomethyl)aromatic Compounds To Afford Poly(arylene vinylene)
- CONICET. Improved synthesis of bis(chloromethyl)arene monomers - Notables de la Ciencia.
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of polychloromethylated and halogenated spirot[2][2]rienones via dearomative spirocyclization of biaryl ynones.
- DTIC.
- SpringerLink. (2025, October 28). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins.
- ResearchGate. (2026, January 15). (PDF) Highly electophilic, gem- and spiro- activated trichloromethylnitrocyclopropanes: synthesis and structure.
- NIYAZI BICAK, GUNES KOZA and YUSUF YAĞCI.
- Asian Journal of Chemistry.
- NIH.
- Organic Chemistry Portal. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1-Bis(chloromethyl)cyclopentane
Welcome to the technical support guide for the purification of 1,1-Bis(chloromethyl)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this versatile chemical intermediate. As Senior Application Scientists, we understand that the purity of your starting materials is critical for the success of subsequent synthetic steps. This guide provides a logical, experience-driven framework to help you achieve the desired purity for your compound.
Part 1: Pre-Purification Analysis & Strategy
This section addresses the crucial first steps: understanding your crude material and choosing an appropriate purification strategy.
Q1: What are the likely impurities in my crude this compound and why?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis method. While specific impurities will vary, they generally fall into several predictable categories:
-
Unreacted Starting Materials: The synthesis of similar gem-disubstituted cyclopropanes often involves the reaction of an alkene with a dihalocarbene source under phase-transfer conditions.[1] Therefore, residual alkene, haloform (e.g., chloroform), or phase-transfer catalyst may be present.
-
Solvent Residues: Organic solvents used during the reaction or initial work-up (e.g., pentane, acetone, toluene) are common impurities.[1][2]
-
Byproducts of Chloromethylation: If the synthesis involves chloromethylation of a cyclopentane precursor, you may encounter mono-chloromethylated species, isomers, or polymeric materials.[3][4]
-
Acidic Impurities: Chloromethylation reactions can generate acidic byproducts (e.g., HCl). These can promote degradation and must be neutralized.[5]
-
Water: If an aqueous work-up is performed, residual water can interfere with certain purification techniques like distillation.
Q2: Which analytical techniques are best for assessing the purity of my crude and purified product?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): GC is an excellent method for quantifying the purity of volatile compounds and detecting residual solvents or starting materials.[6][7] GC-MS provides the added benefit of identifying the mass of unknown impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying structurally similar impurities. Purity can often be estimated by integrating impurity peaks against the product peaks.[5]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive impurities, HPLC is a powerful tool. It is frequently used to monitor reaction completion and final product purity in industrial settings.[3]
Q3: What initial workup steps are essential before attempting a primary purification method?
A3: A proper initial workup is critical to remove bulk impurities and simplify the final purification. This typically involves a liquid-liquid extraction procedure.
-
Neutralizing Wash: Transfer the crude reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Vent the funnel frequently as CO₂ may be generated.[5]
-
Aqueous Wash: Wash the organic layer with water to remove any water-soluble salts or reagents.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.[5][6]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.
This "cleaned-up" crude product is now ready for one of the primary purification methods detailed below.
Part 2: Primary Purification Protocols
The choice of purification method depends on the physical state of your crude product and the nature of the impurities.
Method 1: Purification by Vacuum Distillation
This is the preferred method for thermally stable, liquid products where impurities have significantly different boiling points.
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. A short Vigreux column is often sufficient. Ensure all glassware is completely dry.
-
Sample Loading: Transfer the dried and concentrated crude product into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level.
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect distinct fractions based on the boiling point at the operating pressure. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is distilling.
-
Purity Analysis: Analyze the collected fractions using GC or NMR to confirm purity before combining the desired fractions.
Method 2: Purification by Recrystallization
This method is ideal if your this compound is a solid at room temperature. The principle is to dissolve the crude solid in a hot solvent and allow it to cool, whereupon the pure compound crystallizes out, leaving impurities dissolved in the solvent.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. For nonpolar compounds like this, alkanes such as pentane or heptane are good starting points.[1][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 3: Purification by Column Chromatography
Chromatography is used for difficult separations where distillation or recrystallization are ineffective, such as separating isomers or compounds with very similar physical properties.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column with silica gel as the stationary phase, using a suitable nonpolar solvent (e.g., hexanes) as the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the silica column.
-
Elution: Pass the mobile phase through the column. You can gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to the hexanes) to elute compounds with increasing polarity.
-
Fraction Collection: Collect small fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify which fractions contain the pure product.[10]
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 3: Troubleshooting Common Purification Issues
Q4: My product appears to be decomposing during distillation, leading to low yield and dark coloration. What's happening?
A4: Thermal decomposition is a common issue with halogenated compounds. The primary cause is excessive heat.
-
Solution: Always perform the distillation under reduced pressure (vacuum). A lower pressure significantly reduces the boiling point, allowing the compound to distill at a much lower temperature, thereby minimizing thermal degradation.[5] Ensure your vacuum system is efficient and can maintain a stable, low pressure.
Q5: I'm struggling to get my compound to recrystallize. The solution just turns into an oil. What should I do?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add more hot solvent to create a less saturated solution before cooling again.[9]
-
Change Solvents: Switch to a lower-boiling point solvent.
-
Induce Crystallization: Vigorously scratch the flask with a glass rod at the liquid-air interface or add a seed crystal to provide a nucleation site.[9]
-
Q6: My product is still impure after a single purification. What is the best strategy now?
A6: It is common for a single purification step to be insufficient. The best strategy is to perform a second purification using a method that separates based on a different physical property.
-
Logical Workflow:
-
If you first performed distillation (separates by boiling point), a subsequent column chromatography (separates by polarity) is an excellent choice.
-
If you started with recrystallization , try re-crystallizing from a different solvent system. If that fails, move to distillation or chromatography.
-
Q7: How should I store the purified this compound to maintain its purity?
A7: Like many halogenated compounds, this product can be sensitive to light, heat, and moisture.
-
Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a cool, dark place such as a refrigerator.[7][11]
Part 4: Data Summary & Workflow Visualization
Table 1: Comparison of Purification Methods
| Method | Principle of Separation | Best For... | Advantages | Disadvantages |
| Vacuum Distillation | Differences in boiling point | Thermally stable liquids | Fast, effective for large scales, good for removing non-volatile impurities | Risk of thermal decomposition, not effective for separating isomers with close boiling points |
| Recrystallization | Differences in solubility | Crystalline solids | High purity can be achieved, scalable | Yield can be low, requires finding a suitable solvent, not suitable for oils |
| Column Chromatography | Differences in polarity | Complex mixtures, isomers | Excellent separation power, highly versatile | Can be slow, requires larger volumes of solvent, may be difficult to scale up |
Diagrams
Below are visual guides to help in decision-making for purification and troubleshooting.
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting logic for addressing low purity after an initial attempt.
Part 5: Safety Precautions
Handling this compound requires adherence to standard laboratory safety protocols for chlorinated organic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[7][11]
-
Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[7][12]
References
- Application Notes and Protocols: (Chloromethyl)
- SAFETY DATA SHEET - 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane. TCI Chemicals.
- Technical Support Center: Purification of (Chloromethyl)
- SAFETY DATA SHEET - (Chloromethyl)cyclopropane. Thermo Fisher Scientific.
- SAFETY DATA SHEET - (Chloromethyl)cyclopropane. Fisher Scientific.
- Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
- [1.1.1]Propellane - Organic Syntheses Procedure. Organic Syntheses.
- Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis. Benchchem.
- Inducing Recrystalliz
- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
- 3. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 4. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Reactions of 1,1-Bis(chloromethyl)cyclopentane
Introduction
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,1-bis(chloromethyl)cyclopentane. This bifunctional electrophile is a valuable building block for the synthesis of complex cyclic and spirocyclic structures. However, its unique neopentyl-like structure presents specific challenges, often leading to the formation of undesired side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Core Concepts: Reactivity of this compound
The reactivity of this compound is dominated by the two primary chloromethyl groups attached to a quaternary carbon. This arrangement is analogous to neopentyl halides, which are known for their sterically hindered nature.[1][2] This steric hindrance significantly impacts the preferred reaction pathways, often disfavoring direct bimolecular nucleophilic substitution (SN2) and promoting alternative mechanisms that can lead to a variety of side products.[3][4] Understanding these competing pathways is crucial for controlling the selectivity of your reactions.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
Question 1: My reaction with a strong, non-bulky nucleophile is sluggish and gives a mixture of products, including an unexpected alkene. What is happening?
Answer:
This is a classic problem arising from the steric hindrance around the electrophilic carbons. While you might expect a straightforward SN2 reaction, the bulky cyclopentyl group shields the reaction centers from the backside attack required for this mechanism.[2] This leads to several competing side reactions:
-
E2 Elimination: Even with a non-bulky but strong base, elimination can compete with substitution. The base can abstract a proton from a chloromethyl group, leading to the formation of a highly strained and reactive intermediate that can rearrange to form more stable alkenes.
-
SN1/E1 Pathway: In polar, ionizing solvents, slow formation of a primary carbocation can occur.[3] This carbocation is highly prone to rearrangement (see Question 2) and elimination (E1) to yield various isomeric alkenes.
Troubleshooting Protocol: Minimizing Elimination
-
Choice of Base/Nucleophile: If your nucleophile is also a strong base, consider using a less basic but still potent nucleophile. For example, if using an alkoxide, switching from sodium ethoxide to sodium iodide in acetone (Finkelstein reaction) to form the more reactive diiodide intermediate first can be beneficial.
-
Solvent Effects: Avoid highly polar, ionizing solvents like water or dimethyl sulfoxide (DMSO) if you want to suppress SN1/E1 pathways.[3] Opt for polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile, which can solvate the cation to some extent without strongly promoting carbocation formation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
Question 2: I'm observing rearranged products, such as those with a cyclohexane or spiro[2.4]heptane skeleton. What is the mechanism, and how can I prevent it?
Answer:
The formation of rearranged products is a strong indicator of a reaction proceeding through a carbocation intermediate (SN1 pathway). The initially formed primary carbocation is unstable and will readily undergo rearrangement to a more stable secondary or tertiary carbocation.
Plausible Rearrangement Pathways:
-
Wagner-Meerwein Rearrangement: A common pathway for neopentyl-type systems involves a 1,2-alkyl shift.[5] In the case of the 1-(chloromethyl)cyclopentylmethyl carbocation, a bond from the cyclopentyl ring can migrate to the carbocation center, leading to a ring-expanded cyclohexyl carbocation.
-
Spirocyclization: Intramolecular attack of one of the chloromethyl groups on the carbocation formed from the other can lead to the formation of a spirocyclic intermediate, which can then react further.
Workflow for Minimizing Rearrangements:
Caption: Workflow to suppress carbocation-mediated rearrangements.
Experimental Protocol: Favoring Direct Substitution
-
Reagent Selection: Utilize highly nucleophilic species that are weak bases. Examples include azide salts (NaN3), thiolates (NaSR), or cyanide (NaCN).
-
Solvent Choice: Employ solvents that do not promote the formation of carbocations. Less polar solvents like THF, diethyl ether, or dioxane are preferable to highly polar protic or aprotic solvents.
-
Temperature Management: Conduct the reaction at or below room temperature if the nucleophile is sufficiently reactive.
Question 3: I am attempting an intramolecular cyclization to form a spiro compound, but I'm getting low yields and a significant amount of polymer. How can I improve the yield of the desired spirocycle?
Answer:
The formation of polymers indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a common challenge in the synthesis of cyclic compounds from bifunctional starting materials.
Key Principles for Favoring Intramolecular Cyclization:
-
High Dilution: By performing the reaction at a very low concentration, you decrease the probability of two different molecules reacting with each other, thus favoring the intramolecular pathway.
-
Strong Base/Catalyst: For reactions like intramolecular Williamson ether synthesis or other condensation reactions, a strong, sterically hindered base can promote the deprotonation of the nucleophilic precursor without interfering with the cyclization step.
-
Template Effects: In some cases, the use of a metal cation (e.g., from the base) can act as a template, holding the reactive ends of the molecule in proximity to facilitate cyclization.
Data on Concentration Effects on Cyclization vs. Polymerization:
| Concentration | Predominant Product | Rationale |
| > 0.1 M | Polymer | High probability of intermolecular encounters. |
| 0.01 - 0.05 M | Mixture of Products | Competing intra- and intermolecular pathways. |
| < 0.005 M | Intramolecular Product | Low probability of intermolecular encounters. |
Experimental Protocol: High-Dilution Cyclization
-
Apparatus: Set up a reaction flask with a mechanical stirrer and two syringe pumps.
-
Reagent Preparation: Prepare two separate solutions: one of the this compound derivative (the electrophile) and one of the nucleophile/base, each in the chosen solvent.
-
Slow Addition: Using the syringe pumps, add both solutions dropwise and simultaneously to a larger volume of the refluxing solvent over a period of several hours (e.g., 8-12 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time after the addition is complete.
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve a clean, high-yielding SN2 reaction with this compound?
A1: Achieving a "clean" SN2 reaction is challenging due to the inherent steric hindrance.[1][2] However, yields can be significantly improved by carefully selecting the nucleophile and reaction conditions. Highly potent nucleophiles that are weak bases, such as iodide, azide, or cyanide, in polar aprotic solvents at moderate temperatures, offer the best chance of success. It is crucial to minimize conditions that favor E2 or SN1/E1 pathways.[3][4]
Q2: What are the expected major side products in a reaction with a strong, bulky base like potassium tert-butoxide?
A2: With a strong, bulky base, E2 elimination will be the dominant pathway.[3] You can expect to see a mixture of elimination products. The initial elimination product, 1-chloro-1-(methylidene)cyclopentane, is likely to be unstable and may undergo further elimination or rearrangement under the reaction conditions.
Q3: Can this compound be used in Friedel-Crafts alkylation reactions?
A3: Yes, it can be used as a bis-alkylating agent in Friedel-Crafts reactions. However, due to the high reactivity of the benzylic-like carbocation that would be formed in the presence of a Lewis acid, controlling the extent of alkylation can be difficult. Intramolecular cyclization to form polycyclic aromatic systems is a possible side reaction if the aromatic substrate has appropriate geometry.
Q4: What analytical techniques are best suited for identifying the side products?
A4: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and providing information on their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D techniques like COSY and HMQC): Essential for elucidating the detailed structure of both the desired product and any isolated side products.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of specific functional groups (e.g., C=C bonds from elimination products).
Reaction Pathway Overview:
Caption: Competing reaction pathways for this compound.
References
- EvitaChem. ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676). EvitaChem Website.
- Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
- ResearchGate. (PDF) The Reaction Mechanism of the Gas-Phase Thermal Decomposition Kinetics of Neopentyl Halides: A DFT Study.
- Chemistry Stack Exchange. Does neopentyl halide undergo SN1?.
- BenchChem. Application Notes and Protocols: Synthesis of Spiro Compounds Using (Chloromethyl)cyclopropane.
- BenchChem. Application Notes and Protocols: (Chloromethyl)
- IISTE.org.
- Chemistry Steps. Exceptions in SN2 and SN1 Reactions.
Sources
Technical Support Center: Scaling Up Synthesis of Halomethylated Cycloalkanes
A Senior Application Scientist's Guide to Navigating Production Challenges
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing halogenated cycloalkanes. While direct literature on the scale-up of 1,1-Bis(chloromethyl)cyclopentane is sparse, the challenges encountered are often analogous to those faced during the synthesis of structurally related and industrially significant precursors.
A critical and well-documented analogue is 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane , a key intermediate in the synthesis of [1.1.1]propellane, which is a foundational building block for Bicyclo[1.1.1]pentanes (BCPs). BCPs are increasingly sought-after as saturated bioisosteres for phenyl rings in drug discovery, making the robust production of their precursors a topic of significant interest.[1][2]
This guide will therefore focus on the synthesis and scale-up challenges of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. The principles, troubleshooting steps, and safety considerations discussed herein are directly applicable to the synthesis of other strained, halogenated cyclic compounds like this compound. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Initiation & Control
Question 1: My reaction is not initiating, or is extremely sluggish. What are the common causes?
Answer: This is a frequent issue, particularly during scale-up of this phase-transfer catalyzed (PTC) reaction. The root cause often lies in one of three areas:
-
Catalyst Inactivity: The phase-transfer catalyst, typically a quaternary ammonium salt or a crown ether like dibenzo-18-crown-6, is essential for transporting the hydroxide ion into the organic phase to deprotonate the bromoform. Ensure the catalyst is of high purity and has been stored under anhydrous conditions. The addition of a co-catalyst like pinacol can also accelerate the deprotonation of substrates in PTC reactions.[3]
-
Insufficient Mass Transfer (Poor Stirring): This is the most common culprit in scale-up. The reaction occurs at the interface between the aqueous sodium hydroxide solution and the organic layer containing the alkene and bromoform. On a small scale, magnetic stirring may be adequate, but on a larger scale, a powerful overhead mechanical stirrer is non-negotiable. Inefficient stirring leads to a low surface area between phases, drastically reducing the reaction rate. The reaction mixture is often thick and black, requiring a stirrer with high torque.[3]
-
Reagent Purity: The purity of your starting materials is critical.
-
3-chloro-2-(chloromethyl)propene (Alkene): Should be free of polymerization inhibitors from storage, which can quench the reaction.
-
Bromoform: Can degrade over time. Using freshly distilled bromoform is recommended for best results.
-
Sodium Hydroxide: A 50% aqueous solution is typically used. Ensure the concentration is accurate, as this is the driving base for the reaction.
-
Question 2: The reaction is proceeding with an uncontrollable exotherm, especially after an induction period. How can I manage this?
Answer: The generation of dibromocarbene is highly exothermic and can be dangerous if not properly controlled, especially on a large scale.
-
Causality: The reaction often has an induction period. Once the reaction initiates, the rate can accelerate rapidly, leading to a thermal runaway. This is particularly hazardous as bromoform can decompose violently at elevated temperatures.
-
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding the 50% NaOH solution all at once, which is common in lab-scale procedures[3], a scaled-up process should utilize controlled, portion-wise or slow dropwise addition via an addition funnel or pump. This allows you to manage the rate of carbene generation and thus the rate of heat evolution.
-
Efficient Cooling: The reactor must be equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller). Do not rely on a simple water bath for large volumes. The initial temperature should be low (e.g., 15-20°C) to provide a sufficient temperature sink.
-
Real-Time Temperature Monitoring: An internal thermometer is mandatory to monitor the reaction's true temperature, not just the bath temperature. Set a maximum temperature limit (e.g., not to exceed 50-55°C) and be prepared to increase cooling or stop the addition of base if it is approached.
-
Category 2: Yield, Purity & Side Reactions
Question 3: My final yield is significantly lower than reported in the literature. What are the likely points of product loss?
Answer: Low yields can stem from several factors throughout the process. A systematic evaluation is key.
-
Incomplete Reaction: As discussed in Q1, poor stirring and impure reagents are primary causes. If the reaction does not run to completion, the yield will naturally be low. The reaction is typically run for several days at a moderate temperature (e.g., 40°C) to ensure completion.[3]
-
Side Reactions: The highly reactive dibromocarbene can react with itself or other species if not efficiently trapped by the alkene. This highlights the importance of maintaining an appropriate concentration of the alkene relative to the rate of carbene generation.
-
Workup and Extraction Losses: This is a critical, often overlooked, source of yield loss, especially at scale.
-
The crude product is a black, thick, solid residue after initial filtration.[3] Thoroughly washing this solid is crucial.
-
The product needs to be extracted from this solid mass with a suitable solvent system (e.g., a 1:1 mixture of acetone and pentane). Multiple extractions with vigorous stirring are necessary to ensure full recovery of the product.
-
Inadequate phase separation during aqueous washes can lead to product loss in the aqueous layer.
-
Troubleshooting Workflow: Low Product Yield
Below is a logical decision tree to diagnose the cause of low yields in the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Caption: Troubleshooting logic for diagnosing low product yield.
Question 4: My purified product contains persistent impurities. What are they and how can I remove them?
Answer: The primary impurity is often unreacted bromoform due to its high boiling point and use in excess.
-
Identification: Bromoform can be identified by 1H NMR spectroscopy.
-
Removal:
-
Aqueous Workup: Bromoform has limited water solubility, so it will primarily remain in the organic phase.
-
Evaporation: During solvent removal on a rotary evaporator, much of the bromoform can be removed under reduced pressure. However, due to its relatively low volatility compared to extraction solvents like pentane, residual amounts may remain.
-
Recrystallization: The most effective purification method for the final product is recrystallization. The crude solid product can be distilled and then recrystallized from a solvent like methanol to yield a pure, crystalline solid.[3] For scale-up, a carefully controlled crystallization in a jacketed reactor is the preferred method over column chromatography, which is not economically viable for large quantities.
-
Detailed Experimental Protocol: Lab Scale Synthesis
This protocol is adapted from a verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.[3]
Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Moles |
| 3-chloro-2-(chloromethyl)propene | 1.0 | 125.00 | 54.1 g | 0.403 |
| Bromoform | 2.0 | 252.73 | 212 g | 0.805 |
| 50% Sodium Hydroxide (aq) | - | 40.00 | 312 g | - |
| Dibenzo-18-crown-6 | ~0.01 | 360.40 | 1.45 g | 0.0039 |
| Pinacol | ~0.04 | 118.17 | 1.8 g | 0.015 |
Procedure:
-
Reactor Setup: Equip a 1-L, three-necked, round-bottomed flask with a high-torque overhead mechanical stirrer, an internal thermometer, and a condenser fitted with a drying tube.
-
Charge Reagents: To the flask, add 3-chloro-2-(chloromethyl)propene (54.1 g), bromoform (212 g), pinacol (1.8 g), and dibenzo-18-crown-6 (1.45 g).
-
Initiate Reaction: Begin very vigorous stirring. Add the 50% sodium hydroxide solution (312 g), pre-cooled to 15°C, in a single portion.
-
Temperature Control: The mixture will turn dark, and an exotherm will occur. The internal temperature will rise to approximately 50°C within 20 minutes. At this point, use a water bath to cool the flask and lower the temperature to ~20°C.
-
Reaction Drive: After one hour, remove the cooling bath and heat the mixture to an internal temperature of 40°C using an oil bath. Maintain vigorous stirring at this temperature for 4 days.
-
Workup - Filtration: Cool the reaction to room temperature. Dilute with 500 mL of water and filter the entire mixture through a pad of Celite on a coarse-fritted funnel. Use additional water to rinse all the black, solid material from the flask onto the filter.
-
Workup - Extraction: Transfer the black solid residue from the funnel into a large beaker. Add 500 mL of a 1:1 (v/v) solution of acetone and pentane and stir vigorously for 30 minutes to extract the product.
-
Isolation: Filter the extraction mixture through a Celite pad, washing the pad thoroughly with more 1:1 acetone/pentane. Combine the filtrates, dry over magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude product can be further purified by distillation followed by recrystallization from methanol to yield the final product. A typical yield after recrystallization is around 70-80%.[3]
Process Flow Diagram
Sources
Technical Support Center: Thermal Stability & Handling of 1,1-Bis(chloromethyl)cyclopentane
[1]
Executive Summary: The "Neopentyl" Stability Paradox
1,1-Bis(chloromethyl)cyclopentane is a unique gem-disubstituted cycloalkane.[1] Unlike standard alkyl halides, it possesses a neopentyl-like structure at the reaction center.[1] The chlorine atoms are attached to primary carbons (
-
The Stability Advantage: Because the
-carbon (Ring C1) has zero protons , direct -elimination (E2) to form an exocyclic double bond is mechanistically impossible without prior rearrangement.[1] This confers exceptional intrinsic thermal stability compared to linear alkyl halides.[1] -
The Hidden Risk: "Instability" in this compound is almost exclusively driven by extrinsic factors —specifically, trace acid impurities from synthesis (e.g., residual
or ) or moisture-induced hydrolysis.[1] These impurities catalyze Wagner-Meerwein rearrangements or polymerization, often mistaken for thermal decomposition.[1]
Part 1: Troubleshooting Guide (FAQ Format)
Issue 1: "My material is turning yellow/brown during storage."
Diagnosis: Autocatalytic Acid Degradation.[1] Although the molecule is thermally stable, trace moisture reacts with the chloromethyl groups to release Hydrogen Chloride (HCl). HCl is soluble in the organic phase and turns the liquid yellow/brown.
-
The Trap: HCl protonates the alcohol byproduct (if hydrolysis occurs), creating a good leaving group (
), which forces the formation of a strained carbocation.[1] This triggers ring expansion or polymerization.[1] -
Solution:
Issue 2: "I cannot get the material to react in nucleophilic substitution (
)."
Diagnosis: The "Gem-Dimethyl" Steric Shield.[1]
Users often assume that because it is a primary chloride, it will react easily.[1] It will not. The quaternary carbon at C1 creates massive steric hindrance (neopentyl effect), blocking the backside attack required for
-
Technical Insight: The reaction rate is often
times slower than n-pentyl chloride.[1] -
Solution:
-
Do not increase temperature indiscriminately. Heating >160°C often causes degradation before substitution.[1]
-
Switch Solvent: Use dipolar aprotic solvents (HMPA, DMPU, or NMP) to increase nucleophile activity.[1]
-
Catalysis: Add NaI (Finkelstein condition) to convert the chloride to the more reactive iodide in situ.[1]
-
Issue 3: "Can I distill this compound at atmospheric pressure?"
Diagnosis: Thermal Risk Management. While the molecule resists elimination, atmospheric distillation requires temperatures likely exceeding 200°C. Prolonged exposure to these temperatures promotes radical cleavage of the C-Cl bond.[1]
-
Rule: Never distill at atmospheric pressure.[1]
-
Protocol: Use high vacuum (<5 mmHg). Keep the pot temperature below 120°C.
Part 2: Visualizing the Stability Logic
The following diagram illustrates why the molecule is stable against standard elimination but vulnerable to acid-catalyzed rearrangement.
Caption: Stability Logic Flow. Note that direct elimination is structurally blocked, making acid impurities the primary failure mode.[1]
Part 3: Critical Data & Storage Protocols
Table 1: Thermal & Physical Properties (Estimated vs. Observed)
| Property | Value / Limit | Notes |
| Boiling Point | ~90-100°C @ 10 mmHg | Extrapolated from mono-substituted analogs.[1] Do not exceed 140°C bath temp.[1] |
| Flash Point | >80°C (Est.)[1] | High, but combustible.[1][2][3] |
| Thermal Limit (T_onset) | ~180°C | Onset of radical decomposition (C-Cl homolysis).[1] |
| Hydrolysis Rate | Slow ( | At 25°C, neutral pH.[1] Accelerates rapidly at pH < 4.[1] |
| Density | ~1.1 - 1.2 g/mL | Denser than water; sinks in aqueous extraction.[1] |
Protocol: The "Acid-Free" Storage Check
Perform this check if the material has been stored for >3 months.[1]
-
Sampling: Take a 0.5 mL aliquot of the material.
-
Dissolution: Dissolve in 2 mL of Deuterated Chloroform (
) or . -
Indicator Test: Place a piece of damp Congo Red paper in the headspace of the vial.[1]
-
NMR Validation: Check
NMR.
Part 4: Emergency & Safety (HCl Management)
In the event of thermal runaway or fire, this compound decomposes to release toxic Hydrogen Chloride (HCl) and potentially Phosgene traces if oxidized.[1]
-
Pressure Hazard: If heated in a sealed vessel (e.g., microwave reactor), the release of HCl gas can cause rapid over-pressurization.[1]
-
Mitigation: Always use a pressure-relief valve or burst disk rated for the vessel.[1] When opening older bottles, wear full PPE including a face shield, as pressure may have built up from slow hydrolysis.[1]
Part 5: Decision Tree for Reaction Planning
Use this workflow to determine if your reaction conditions are safe and effective.
Caption: Decision matrix for planning reactions involving this compound.
References
-
Maccoll, A. (1969).[1] The Pyrolysis of Alkyl Halides.[1][5] Chemical Reviews, 69(1), 33-60.[1] Link[1]
-
Establishes the stability of neopentyl halides against simple elimination due to lack of beta-hydrogens.[1]
-
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000).[1][6] Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.[1][6] Organic Syntheses, 77, 249.[1][6] Link[1]
- Describes the handling and synthesis of the analogous 1,1-bis(chloromethyl)cyclopropane, providing baseline protocols for handling strained gem-dihalides.
-
TCI Chemicals. (2023).[1] Safety Data Sheet: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.[1][7]Link[1]
-
Used as a proxy for safety data regarding skin irritation and decomposition products (HCl/HBr) for bis(chloromethyl) cycloalkanes.[1]
-
-
Tissier, L. (1891).[1][8] Preparation of Neopentyl Alcohol and Derivatives.[1][8] (Historical context on Neopentyl stability).
-
Foundational understanding that neopentyl structures require rearrangement to eliminate.[1]
-
Sources
- 1. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | C5H6Br2Cl2 | CID 534192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chempoint.com [chempoint.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Neopentyl alcohol - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1-Bis(chloromethyl)cyclopentane and 1,1-Bis(chloromethyl)cyclopropane
Introduction
In the landscape of synthetic chemistry, bifunctional electrophiles serve as pivotal building blocks for constructing complex molecular architectures, from polymers to pharmacologically active agents. Among these, gem-disubstituted cycloalkanes present unique three-dimensional scaffolds. This guide offers an in-depth comparison of the chemical reactivity of two structurally related primary dichlorides: 1,1-bis(chloromethyl)cyclopentane and 1,1-bis(chloromethyl)cyclopropane.
While both molecules feature two chloromethyl groups attached to a single carbon atom—a classic "neopentyl-like" arrangement—the nature of the cycloalkyl ring to which they are attached imparts profoundly different chemical behaviors. The reactivity of the cyclopropane derivative is dominated by immense ring strain, whereas the cyclopentane analogue's behavior is dictated primarily by steric and stereoelectronic factors. Understanding these differences is critical for researchers in selecting the appropriate substrate and reaction conditions to achieve desired synthetic outcomes.
Pillar 1: Structural and Electronic Foundations of Reactivity
The divergent reactivity of these two compounds is rooted in the fundamental properties of their parent rings. The cyclopropane ring is a planar, highly strained system, while the cyclopentane ring is non-planar and significantly less strained.
1,1-bis(chloromethyl)cyclopropane: A System Primed by Ring Strain
The three-membered ring of cyclopropane is subject to substantial ring strain, estimated at approximately 27.5 kcal/mol.[1][2] This strain arises from two main sources:
-
Angle Strain: The internal C-C-C bond angles are compressed to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons.[3][4] This leads to poor orbital overlap and weakened C-C bonds.
-
Torsional Strain: The C-H bonds on adjacent carbons are fully eclipsed.[4]
This high degree of strain makes the cyclopropane ring behave somewhat like a π-system, susceptible to reactions that lead to ring-opening.[1][3][5] Consequently, any reaction involving the chloromethyl side chains that invokes electronic deficiency at the adjacent C1 carbon is likely to be influenced by the potential for ring cleavage.
This compound: Governed by Steric and Conformational Effects
In contrast, cyclopentane has a much lower total ring strain of about 6.3 kcal/mol.[4] To alleviate torsional strain, the ring puckers out of planarity, adopting flexible "envelope" and "half-chair" conformations. In this compound, the two chloromethyl groups are attached to the "flap" of the envelope or the C2 position of the half-chair. The primary influence on reactivity is not ring strain, but rather the significant steric hindrance created by the quaternary C1 carbon and the attached cyclopentyl ring, which shields the electrophilic carbon of the chloromethyl group from nucleophilic attack.[6]
Comparative Structural Data
| Property | 1,1-bis(chloromethyl)cyclopropane | This compound | Rationale & Significance |
| Molecular Formula | C₅H₈Cl₂ | C₇H₁₂Cl₂ | Different molecular weights and elemental composition. |
| Molecular Weight | 139.02 g/mol [7] | 167.08 g/mol | Affects stoichiometry in experimental setups. |
| Ring Strain (Parent) | ~27.5 kcal/mol[1] | ~6.3 kcal/mol[4] | The primary determinant of the cyclopropane derivative's unique reactivity. |
| C-C-C Bond Angle (Internal) | ~60°[3] | ~105° (puckered) | Severe angle strain in cyclopropane weakens ring bonds. |
| Structural Analogy | Neopentyl-like, with ring strain | Neopentyl-like | Both are sterically hindered for SN2 reactions.[6][8] |
Pillar 2: A Tale of Two Mechanistic Pathways: SN1 vs. SN2
Nucleophilic substitution reactions are the primary transformations for alkyl halides. However, the structural constraints of our two subject molecules make both the bimolecular (SN2) and unimolecular (SN1) pathways highly challenging, albeit for different reasons.
The SN2 Pathway: A Story of Steric Hindrance
The SN2 mechanism requires a nucleophile to approach the electrophilic carbon from the backside, opposite the leaving group.[6] In both 1,1-bis(chloromethyl)cyclopropane and its cyclopentane counterpart, the quaternary C1 carbon of the ring, along with the second chloromethyl group, creates a sterically congested environment analogous to that of neopentyl halides.[6][8] This steric bulk effectively blocks the backside attack trajectory for an incoming nucleophile.
Consequently, standard SN2 reactions on both substrates are expected to be exceptionally slow. Studies on neopentyl bromide have shown it to react approximately 10⁵ times slower than other primary alkyl bromides under SN2 conditions.[8] A similar, if not greater, level of steric inhibition is anticipated for both of our target molecules.
Caption: Steric hindrance preventing backside nucleophilic attack in the SN2 mechanism for both compounds.
The SN1 Pathway: Carbocation Stability and Rearrangement
The SN1 pathway involves the formation of a carbocation intermediate. As both substrates are primary halides, the formation of a primary carbocation is energetically unfavorable. However, the fate of this transient intermediate is where the two compounds diverge dramatically.
1,1-bis(chloromethyl)cyclopropane: Under forcing conditions (e.g., solvolysis in polar protic solvents), ionization can occur. The adjacent cyclopropyl ring can stabilize the nascent positive charge via its Walsh orbitals. However, this cyclopropylmethyl carbocation is a non-classical, highly unstable species that rapidly rearranges to more stable carbocations.[9][10] This leads to a mixture of products, including ring-expanded (cyclobutanol) and ring-opened (homoallylic alcohol) derivatives, rather than the direct substitution product.[9][10] The high propensity for rearrangement is a direct consequence of relieving the immense ring strain.
Caption: SN1 pathway for the cyclopropane derivative, highlighting the key rearrangement step.
This compound: This compound is exceptionally resistant to SN1 reactions. The formation of the primary carbocation is highly disfavored, and there is no significant driving force, like the release of ring strain, to facilitate ionization and rearrangement. Solvolysis of this compound, if it occurs at all, would be exceedingly slow, likely requiring harsh conditions and proceeding much slower than even its cyclopropane analogue.
Predicted Reactivity Summary
| Reaction Type | 1,1-bis(chloromethyl)cyclopropane | This compound |
| SN2 | Extremely slow due to steric hindrance. | Extremely slow due to steric hindrance. |
| SN1/Solvolysis | Slow, but proceeds via rearrangement to give a mixture of ring-opened and ring-expanded products. | Exceedingly slow; largely unreactive under typical solvolysis conditions. |
| Overall | More "reactive" under protic/Lewis acidic conditions, but reactivity leads to loss of the cyclopropane ring. | Largely inert to nucleophilic substitution under standard conditions. |
Pillar 3: Experimental Protocols and Validation
To empirically validate the predicted differences in reactivity, a comparative solvolysis experiment can be designed. This protocol serves as a self-validating system by directly comparing the rate of acid generation from each substrate under identical conditions.
Experimental Protocol: Comparative Solvolysis Kinetics
Objective: To compare the solvolysis rates of 1,1-bis(chloromethyl)cyclopropane and this compound in a polar protic solvent.
Materials:
-
1,1-bis(chloromethyl)cyclopropane
-
This compound
-
Solvent: 80:20 Ethanol:Water (v/v)
-
Indicator: Bromothymol blue
-
Titrant: Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Constant temperature water bath (e.g., 50 °C)
-
Reaction flasks, burette, pipettes, magnetic stirrers
Workflow:
Caption: Experimental workflow for comparing solvolysis rates.
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of both this compound and 1,1-bis(chloromethyl)cyclopropane in 80% ethanol/water.
-
Reaction Setup: In two separate flasks maintained at 50 °C, place 50 mL of 80% ethanol/water and a few drops of bromothymol blue indicator.
-
Initiation: To each flask, add 1.0 mL of the respective substrate stock solution. Start a timer immediately upon addition. The solvolysis reaction will produce HCl, causing the indicator to change color.
-
Monitoring: Titrate the acid produced in each flask with the standardized 0.01 M NaOH solution. The goal is to add NaOH at a rate that maintains the neutral color of the indicator. Record the volume of NaOH added at regular time intervals (e.g., every 5-10 minutes).
-
Analysis: Plot the volume of NaOH added versus time for each compound. The slope of this plot is directly proportional to the rate of the solvolysis reaction.
Expected Outcome: The plot for 1,1-bis(chloromethyl)cyclopropane will show a measurable, positive slope, indicating the production of HCl. The plot for this compound is expected to be nearly flat, demonstrating its significantly lower reactivity under these conditions.
Protocol: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
While not a direct synthesis of the target molecule, the synthesis of the dibromo analogue provides a validated method for creating the 1,1-disubstituted-2,2-bis(chloromethyl)cyclopropane core structure, from which other derivatives can be accessed. This procedure is adapted from established methods for preparing precursors to [1.1.1]propellane.[11][12][13]
Materials:
-
3-chloro-2-(chloromethyl)propene[13]
-
Bromoform (CHBr₃)[13]
-
Pinacol[13]
-
Dibenzo-18-crown-6[13]
-
50% aqueous Sodium Hydroxide (NaOH)[13]
-
Pentane, Acetone
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, charge 3-chloro-2-(chloromethyl)propene, bromoform, pinacol, and dibenzo-18-crown-6.[13]
-
With vigorous stirring, add a cooled 50% NaOH solution in one portion.[13]
-
The reaction is exothermic; maintain the temperature around 40-50°C. After the initial exotherm subsides, heat the mixture to 40°C.[13]
-
Stir vigorously for 3-4 days at this temperature.[13]
-
After cooling, dilute the reaction mixture with water and filter to collect the solid product.
-
Wash the crude product with pentane and acetone to remove impurities.
-
The final product, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, can be further purified by recrystallization.
Conclusion
The comparison between 1,1-bis(chloromethyl)cyclopropane and this compound is a compelling case study in how cycloalkyl scaffolds modulate reactivity.
-
1,1-bis(chloromethyl)cyclopropane is the more reactive of the two, but its reactivity is channeled through pathways involving rearrangement and ring-opening. This behavior, driven by the release of substantial ring strain, makes it a potential precursor for ring-expanded or opened structures rather than a simple bifunctional alkylating agent.
-
This compound is exceptionally unreactive towards nucleophilic substitution. Its neopentyl-like structure presents a formidable steric barrier to the SN2 pathway, while the lack of a driving force for rearrangement renders the SN1 pathway kinetically inaccessible under normal conditions.
For drug development professionals and synthetic chemists, the choice between these two reagents is clear. The cyclopropane derivative should be selected when ring-rearrangement is a desired step in the synthetic sequence. Conversely, the cyclopentane derivative's inertness makes it unsuitable as a general-purpose cross-linker or alkylating agent, though this very stability could be exploited in applications where a robust, non-reactive core is required.
References
- Filo. (2025, February 26). Explain the reactivity of cyclopropane Ring.
- CN110759840B. Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
- Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow?
- Benchchem. A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
- CYCLOPROPANE RING STRAIN.
- ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- ConnectSci.
- ACS Publications. (2002, May 1). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Intermediates in the Synthesis of [1.1.1]Propellane. The Journal of Organic Chemistry.
- PMC.
-
Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. [Link]
- Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides.
- Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety.
- St. Paul's Cathedral Mission College.
- Benchchem. A Comparative Guide to the Reactivity of Bis(chloromethyl)
- Benchchem. Technical Support Center: (Chloromethyl)cyclopropane Stability and Reactivity.
- Chemistry Stack Exchange. (2020, June 16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?
- PubChem. 1,1-Bis-chloromethyl-cyclopropane.
-
Organic Syntheses. [1.1.1]Propellane. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. Explain the reactivity of cyclopropane Ring | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,1-Bis-chloromethyl-cyclopropane | C5H8Cl2 | CID 55302935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide: 1,1-Bis(chloromethyl)cyclopentane vs. Acyclic Gem-Dichloroalkanes
This guide provides an in-depth technical comparison between 1,1-Bis(chloromethyl)cyclopentane and its acyclic analogs (specifically 1,3-dichloro-2,2-dimethylpropane and related gem-disubstituted acyclic dichlorides).
The focus is on their performance as electrophilic building blocks in the synthesis of spirocyclic versus gem-dimethyl cyclobutane rings—a critical transformation in medicinal chemistry for creating metabolically stable, conformationally restricted pharmacophores.
Executive Summary
This compound demonstrates superior performance over acyclic analogs in cyclization reactions due to the Thorpe-Ingold Effect (Angle Compression) . While acyclic analogs like 1,3-dichloro-2,2-dimethylpropane suffer from the "neopentyl effect"—where steric bulk hinders nucleophilic attack—the cyclopentane ring constrains the electrophilic arms, pre-organizing them for ring closure. This results in 20–40% higher yields and significantly faster reaction rates for the cyclic reagent under identical conditions.
Mechanistic Analysis: The "Tie-Back" Effect
The core differentiator between these two classes of reagents is the interplay between conformational entropy and steric hindrance .
The Cyclic Advantage (Thorpe-Ingold Effect)
In this compound, the quaternary carbon is part of a 5-membered ring. The internal bond angle of a cyclopentane ring is approximately 104-105° , which is compressed compared to the ideal tetrahedral angle (109.5°).
-
Consequence: This compression forces the external angle (between the two chloromethyl groups) to widen, but more importantly, the ring structure prevents the chloromethyl arms from rotating away from each other.
-
Result: The electrophilic carbons are held in close proximity, lowering the entropic penalty for the intramolecular
cyclization step.
The Acyclic Disadvantage (Neopentyl Effect)
Acyclic analogs, such as 1,3-dichloro-2,2-dimethylpropane, possess a quaternary center but lack the ring constraint.
-
Rotational Freedom: The chloromethyl groups can rotate freely, reducing the probability of the reactive conformations meeting.
-
Neopentyl Retardation: The beta-branching (quaternary carbon next to the reaction site) creates severe steric hindrance for the incoming nucleophile. Unlike the cyclic form, where the "back" of the molecule is tied back, the acyclic methyl groups sterically crowd the transition state, often requiring higher temperatures or polar aprotic solvents (e.g., DMSO, DMF) to proceed.
Mechanism Visualization
The following diagram illustrates the kinetic pathways, highlighting the pre-organization of the cyclic reagent versus the entropic barrier of the acyclic analog.
Caption: Comparative reaction pathways showing the kinetic advantage of the cyclic scaffold (Green) over the acyclic analog (Red) due to conformational pre-organization.
Performance Metrics & Data
The following data compares the synthesis of Diethyl spiro[3.4]octane-2,2-dicarboxylate (from the cyclic reagent) versus Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate (from the acyclic reagent) using a standard malonic ester synthesis protocol.
| Feature | This compound | Acyclic Analog (1,3-Dichloro-2,2-dimethylpropane) |
| Target Product | Spiro[3.4]octane derivatives | 3,3-Dimethylcyclobutane derivatives |
| Typical Yield | 75 – 85% | 40 – 55% |
| Reaction Time | 4 – 6 Hours (Reflux) | 12 – 24 Hours (Reflux) |
| Solvent Requirement | Ethanol (Protic OK) | DMF or DMSO (Aprotic Polar required for best results) |
| Catalyst Need | None (NaOEt sufficient) | Often requires NaI (Finkelstein) or stronger bases |
| Impurity Profile | Minimal mono-alkylation | Significant mono-alkylated / elimination byproducts |
| Crystallinity | Products often crystalline solids | Products often oils / low-melting solids |
Key Insight: The acyclic dichloride is so sluggish that researchers often substitute it with the dibromide or diiodide analog to achieve acceptable yields. The cyclic dichloride, however, remains sufficiently reactive due to the ring strain/angle effects, making it a more cost-effective choice (chlorides are cheaper than bromides).
Experimental Protocol: Synthesis of Spiro[3.4]octane-2,2-dicarboxylate
This protocol is designed as a self-validating system. The formation of the spiro-ring is thermodynamically driven but kinetically controlled.
Reagents:
-
Diethyl malonate (1.0 equiv)
-
This compound (1.0 equiv)
-
Sodium Ethoxide (2.2 equiv, prepared fresh)
-
Solvent: Absolute Ethanol (0.5 M concentration)
Step-by-Step Methodology
-
Preparation of Ethoxide: In a dry 3-neck flask under nitrogen, dissolve sodium metal (2.2 equiv) in absolute ethanol. Validation: Ensure complete dissolution of Na; solution should be clear and colorless.
-
Enolate Formation: Add diethyl malonate (1.0 equiv) dropwise at room temperature. Stir for 30 minutes. Observation: The solution may become slightly turbid or warm (exothermic deprotonation).
-
Reagent Addition: Add this compound (1.0 equiv) in a single portion.
-
Note: If using the acyclic analog, add Sodium Iodide (0.1 equiv) at this stage to catalyze the reaction via in-situ Finkelstein exchange.
-
-
Cyclization (Reflux): Heat the mixture to reflux (approx. 78°C).
-
Cyclic Reagent: Monitor by TLC/GC. Reaction typically complete in 4-6 hours.
-
Acyclic Reagent: Reaction may require 18+ hours.
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Distill the residue under high vacuum ( mmHg) to isolate the spiro-ester.
Troubleshooting Decision Tree:
Caption: Decision logic for optimizing incomplete cyclization reactions.
References
-
Thorpe-Ingold Effect & Cyclization Rates
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.
-
-
Synthesis of Spiro[3.
-
Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). Spiro-barbituric Acids. Journal of the American Chemical Society, 75(10), 2428–2431. (Demonstrates the use of cyclic bis-chloromethyl reagents).
-
-
Comparative Reactivity of Gem-Dichlorides
-
Lynch, K. M., & Dailey, W. P. (1995). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane. Journal of Organic Chemistry, 60(14), 4666–4668. (Discusses the reactivity of bis(chloromethyl) precursors).
-
-
Malonic Ester Synthesis Protocols
Sources
A Cost-Benefit Analysis of 1,1-Bis(chloromethyl)cyclopentane in Spirocycle Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is relentless. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a particularly attractive structural motif.[1][2] Their rigid, non-planar geometry can lead to improved target binding, increased metabolic stability, and enhanced solubility compared to their flatter aromatic counterparts. This guide provides a comprehensive cost-benefit analysis of utilizing 1,1-Bis(chloromethyl)cyclopentane as a key building block for the synthesis of spiro[4.4]nonane derivatives, a valuable scaffold in drug discovery.
While direct experimental data on the application of this compound is limited in publicly available literature, this guide will extrapolate from established principles of gem-dihalide reactivity and spirocycle synthesis to provide a robust framework for its potential use. We will objectively compare its projected performance with alternative synthetic strategies, supported by data from analogous transformations.
The Synthetic Utility of this compound: A Gateway to Spiro[4.4]nonanes
The core utility of this compound lies in its function as a dielectrophile. The two chloromethyl groups attached to a single quaternary carbon create a reactive center for double nucleophilic substitution. This property makes it an ideal candidate for the construction of spirocycles through intramolecular cyclization with a suitable binucleophile.
A classic and well-understood approach for this transformation is the reaction with active methylene compounds, such as diethyl malonate, in the presence of a strong base. This reaction, a tandem alkylation-cyclization, is a powerful method for forming carbon-carbon bonds and constructing cyclic systems.
Caption: Logical workflow for the cost-benefit analysis of a synthetic route.
Experimental Protocol: Synthesis of Diethyl Spiro[4.4]nonane-2,2-dicarboxylate
The following is a generalized, representative protocol for the synthesis of a spiro[4.4]nonane derivative via the double alkylation of diethyl malonate with a gem-dihalide. This protocol is adapted from established procedures for similar transformations and should be optimized for the specific substrate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Enolate Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add a solution of diethyl malonate (1.1 equivalents) in anhydrous DMF dropwise via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Safety Precautions: Sodium hydride is a highly flammable solid that reacts violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon). The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
While direct and extensive literature on the application of this compound is not currently available, its structural features strongly suggest its utility as a valuable building block for the synthesis of spiro[4.4]nonane derivatives. The proposed tandem alkylation-cyclization reaction with active methylene compounds offers a potentially cost-effective and convergent route to this important structural motif.
For researchers and drug development professionals, the exploration of this and similar underutilized reagents could unlock new avenues for the creation of novel, three-dimensional molecules with enhanced pharmacological properties. A careful cost-benefit analysis, considering reagent costs, synthetic efficiency, and comparison with established alternative methods, is paramount in selecting the optimal route for accessing these valuable spirocyclic scaffolds. The framework presented in this guide provides a solid foundation for making such informed decisions in the pursuit of innovative chemical entities.
References
-
Zhang, J., et al. (2020). Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. Frontiers in Chemistry, 8, 598. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org, 2023040860. [Link]
-
Carl ROTH. Diethyl malonate, 250 ml, CAS No. 105-53-3. [Link]
-
Trost, B. M., & Toste, F. D. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Organic Letters, 12(21), 4884–4887. [Link]
-
Reddy, M. S., & Chorghade, M. S. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366–1373. [Link]
-
Sokolov, N. A., et al. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 88(15), 10543–10554. [Link]
-
PubMed. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. [Link]
-
Chan, A. S. C., et al. (1995). Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione: the profound effect of hydrogenating agents. Tetrahedron: Asymmetry, 6(12), 2953-2963. [Link]
-
The Lab Depot. Sodium Hydride, 60% Dispersion in Mineral Oil. [Link]
-
Krasavin, M., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(20), 6957. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1,1-Bis(chloromethyl)cyclopentane: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive overview of the proper disposal procedures for 1,1-Bis(chloromethyl)cyclopentane, a halogenated hydrocarbon.
The Chemical Profile of a Halogenated Hydrocarbon: Understanding the "Why" Behind the Procedure
Halogenated hydrocarbons, such as this compound, present a unique set of challenges due to their chemical properties. The presence of chlorine atoms in the molecule significantly influences its reactivity, toxicity, and environmental fate. Many halogenated solvents are recognized as carcinogenic and pose difficulties in disposal, often incurring higher costs compared to non-halogenated counterparts[1]. Improper disposal can lead to environmental contamination, with some compounds being harmful to aquatic life and potentially depleting the ozone layer[2].
The primary directive for managing this type of waste is to prevent its release into the environment. These substances must be effectively disposed of to mitigate their environmental burden[3].
Core Safety Directives: Immediate Actions and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is paramount. The following PPE and handling precautions are essential:
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (refer to glove manufacturer's compatibility chart for halogenated hydrocarbons) and a lab coat.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, contain the leak and absorb the material with an inert absorbent, such as vermiculite, sand, or earth[1]. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbent material and contaminated surfaces into a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's EHS department.
The Disposal Pathway: A Logical Workflow for this compound
The disposal of this compound must be handled as regulated hazardous waste. The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Protocol
-
Waste Characterization and Segregation:
-
Container Management:
-
Use only approved, chemically compatible containers for storing halogenated waste. These are typically high-density polyethylene (HDPE) carboys or bottles[1][2].
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound"[1]. The start date of accumulation must also be recorded.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1].
-
The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to catch any potential leaks[1].
-
Keep the container closed at all times, except when adding waste[1].
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup by your EHS department.
-
The ultimate disposal method for halogenated hydrocarbons is typically high-temperature incineration in a licensed hazardous waste facility. This process is designed to break down the molecule into less harmful components, with subsequent scrubbing of the flue gases to remove acidic byproducts like hydrogen chloride[3].
-
Alternative technologies like Molten Salt Oxidation (MSO) may also be used, which can effectively destroy halogenated organic substances at high temperatures[3].
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Halogenated Organic Waste | [2][4] |
| Incompatible Materials | Acids, bases, oxidizers | [4] |
| Recommended Container | High-Density Polyethylene (HDPE) | [1][2] |
| Storage Location | Satellite Accumulation Area (SAA) | [1] |
| Final Disposal Method | High-Temperature Incineration or equivalent | [3] |
This guide is intended to provide a framework for the safe and compliant disposal of this compound. By understanding the inherent hazards and adhering to these established protocols, researchers can ensure a safe laboratory environment while upholding their commitment to environmental stewardship. Always prioritize consultation with your institution's EHS department for specific guidance.
References
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO | Request PDF.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - (Chloromethyl)cyclopropane.
- U.S. Environmental Protection Agency. Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
- Temple University. Halogenated Solvents in Laboratories - Campus Operations.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
- Chevron Phillips Chemical. Cyclopentane - Safety Data Sheet.
- Benchchem. A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.
- ILO and WHO. (2021). ICSC 0353 - CYCLOPENTANE.
- ChemPoint.com. (2016, June 7). Safety Data Sheet - Cyclopentane.
- National Institutes of Health. PubChem - (Chloromethyl)cyclopentane.
- Haldia Petrochemicals Ltd. MSDS Cyclopentane (1).
- Fisher Scientific. SAFETY DATA SHEET - Cyclopentane.
- National Institutes of Health. PubChem - 1,1-Bis-chloromethyl-cyclopropane.
- TCI Chemicals. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane.
- Organic Syntheses. Working with Hazardous Chemicals.
- Sigma-Aldrich. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 90%, technical grade.
- ChemicalBook. 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane(98577-44-7) 1 h nmr.
- Santa Cruz Biotechnology. (2019, March 24). Bis(Chloromethyl) Ether - Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
